molecular formula C10H10BrNO B1523515 6-bromo-4-methoxy-7-methyl-1H-indole CAS No. 1167055-78-8

6-bromo-4-methoxy-7-methyl-1H-indole

Cat. No.: B1523515
CAS No.: 1167055-78-8
M. Wt: 240.1 g/mol
InChI Key: RXFJQMXJLSJPPK-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-7-methyl-1H-indole (CAS 1167055-78-8) is a brominated and methoxy-substituted indole derivative of high interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C 10 H 10 BrNO and a molecular weight of 240.10 g/mol, serves as a versatile synthetic intermediate . The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active molecules and natural products . Indole derivatives are prevalent in pharmaceuticals targeting a wide range of conditions, including cancer, microbial infections, diabetes, and neurological diseases . This specific analog is particularly valuable for constructing more complex molecules via metal-catalyzed cross-coupling reactions, where the bromine atom acts as a handle for further functionalization . Research into similar 6-bromoindole compounds has demonstrated their utility as core building blocks for developing potent inhibitors of bacterial enzymes, such as cystathionine γ-lyase (bCSE), which can potentiate the effects of conventional antibiotics . As a research chemical, 6-bromo-4-methoxy-7-methyl-1H-indole is offered with a typical purity of 97% or higher and should be stored at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-4-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFJQMXJLSJPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-bromo-4-methoxy-7-methyl-1H-indole NMR spectroscopic data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectroscopic Signature of 6-bromo-4-methoxy-7-methyl-1H-indole

Introduction

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 6-bromo-4-methoxy-7-methyl-1H-indole is a substituted indole, a privileged scaffold in medicinal chemistry. Its unique substitution pattern—featuring a halogen, an electron-donating methoxy group, and a methyl group—creates a distinct electronic and steric environment. Understanding the nuclear magnetic resonance (NMR) spectroscopic characteristics of this molecule is paramount for its identification, purity assessment, and the analysis of its derivatives.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the coherent assignment of NMR signals. The structure and IUPAC numbering for 6-bromo-4-methoxy-7-methyl-1H-indole are presented below. This convention will be used throughout this guide.

Caption: Molecular structure and atom numbering of 6-bromo-4-methoxy-7-methyl-1H-indole.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the five types of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

  • N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is expected around δ 8.0-8.5 ppm. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, it will shift significantly downfield to δ 10.5-11.5 ppm.[4]

  • Pyrrole Protons (H-2, H-3):

    • H-2: This proton is adjacent to the nitrogen atom. It is expected to resonate at approximately δ 7.2-7.4 ppm. It should appear as a triplet with a small coupling constant (J ≈ 2.5-3.0 Hz), arising from coupling to both H-3 and H-1.[5] Often, the coupling to H-1 is not well-resolved, leading to a broadened doublet or a triplet.

    • H-3: This proton is beta to the nitrogen. It is predicted to be more shielded than H-2, resonating around δ 6.5-6.7 ppm. Like H-2, it should appear as a triplet (J ≈ 2.0-2.5 Hz) due to coupling with H-2 and H-1.

  • Aromatic Proton (H-5): This is the sole proton on the benzene ring, and thus it will appear as a singlet. Its chemical environment is influenced by three groups: an ortho-methoxy group, a para-bromo group, and a meta-methyl group. The methoxy group is strongly electron-donating through resonance, which would shift the H-5 signal upfield. The bromine atom is electron-withdrawing inductively but weakly donating through resonance, leading to a net deshielding effect. The methyl group is weakly electron-donating. The dominant effect is the strong shielding from the ortho-methoxy group. Therefore, H-5 is predicted to appear relatively upfield for an aromatic proton, in the range of δ 6.8-7.0 ppm.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet. The typical range for an aryl methoxy group is δ 3.8-4.0 ppm.[2]

  • Methyl Protons (-CH₃): The three equivalent protons of the C-7 methyl group will also present as a sharp singlet. Attached to an aromatic ring, they are expected to resonate in the region of δ 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display 10 signals, corresponding to the 10 unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of substituents on the indole ring.[6]

  • Pyrrole Carbons (C-2, C-3):

    • C-2: Typically found around δ 122-125 ppm in substituted indoles.

    • C-3: Shielded relative to C-2, expected around δ 102-105 ppm.

  • Quaternary Pyrrole Carbons (C-3a, C-7a):

    • C-7a: Adjacent to the nitrogen, predicted in the range of δ 135-138 ppm.

    • C-3a: This carbon is influenced by the C-4 methoxy group and is expected around δ 128-131 ppm.

  • Benzene Ring Carbons (C-4, C-5, C-6, C-7):

    • C-4: Directly attached to the strongly electron-donating methoxy group, this carbon will be significantly deshielded and is predicted to be the most downfield of the benzene carbons, around δ 150-154 ppm.

    • C-6: The carbon bearing the bromine atom. The electronegativity of bromine causes a downfield shift, but this is counteracted by the "heavy atom effect." The predicted chemical shift is in the range of δ 115-118 ppm.

    • C-7: This carbon is attached to the methyl group and is ortho to the nitrogen. It is expected to be in the δ 118-121 ppm region.

    • C-5: This carbon is ortho to the bromine and para to the methyl group. It is predicted to be around δ 112-115 ppm.

  • Substituent Carbons (-OCH₃, -CH₃):

    • -OCH₃: The methoxy carbon is expected at δ 55-57 ppm.

    • -CH₃: The methyl carbon signal is predicted to be the most upfield, in the range of δ 12-15 ppm.

Summary of Predicted NMR Data

The predicted spectral data are summarized in the tables below for easy reference.

Table 1: Predicted ¹H NMR Data for 6-bromo-4-methoxy-7-methyl-1H-indole (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)8.0 - 8.5br s-
H-27.2 - 7.4t~2.8
H-36.5 - 6.7t~2.3
H-56.8 - 7.0s-
4-OCH₃3.8 - 4.0s-
7-CH₃2.3 - 2.5s-

Table 2: Predicted ¹³C NMR Data for 6-bromo-4-methoxy-7-methyl-1H-indole (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2122 - 125
C-3102 - 105
C-3a128 - 131
C-4150 - 154
C-5112 - 115
C-6115 - 118
C-7118 - 121
C-7a135 - 138
4-OCH₃55 - 57
7-CH₃12 - 15

Key 2D NMR Correlations for Structural Verification

Two-dimensional NMR experiments are indispensable for confirming the predicted structure by establishing connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. The key expected correlation is between H-2 and H-3 , confirming the pyrrole ring's proton arrangement. A weaker correlation might also be observed between H-1 and H-2/H-3.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It would be used to unambiguously assign the chemical shifts of C-2, C-3, C-5, the methoxy carbon, and the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals long-range (typically 2-3 bond) ¹H-¹³C correlations, allowing the connection of all molecular fragments.[7] The diagram below illustrates the most informative predicted HMBC correlations.

Caption: Key predicted HMBC correlations for structural confirmation.

Key HMBC Insights:

  • The correlation from the methoxy protons to C-4 confirms the position of the methoxy group.

  • The correlations from the methyl protons to C-7 , C-6 , and C-7a unambiguously place the methyl group at C-7.

  • Correlations from H-5 to C-4 , C-6 , and C-7 confirm its position between the methoxy and bromo-substituted carbons.

  • Correlations from H-2 and H-3 to the quaternary carbons C-3a and C-7a will solidify the assignment of the entire indole core.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for structural elucidation of 6-bromo-4-methoxy-7-methyl-1H-indole, the following protocol is recommended.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. CDCl₃ is a good first choice for general characterization. For observing N-H coupling and reducing exchange, DMSO-d₆ is recommended.[4]

  • Concentration:

    • For ¹H NMR and standard 2D spectra (COSY, HSQC, HMBC), dissolve 5-10 mg of the sample in 0.6 mL of deuterated solvent.[8]

    • For ¹³C NMR, a higher concentration of 20-30 mg in 0.6 mL is preferable to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Procedure: Weigh the sample accurately, dissolve it in the solvent within a clean vial, and then transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition (400 MHz Spectrometer):

  • Initial Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for a reference signal (e.g., residual solvent peak).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[9]

    • Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.

    • Number of Scans (NS): 8 to 16 scans, sufficient for a sample of this concentration.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30 or similar).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 to 4096 scans, depending on concentration. This is typically the longest experiment.

  • 2D COSY:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf or similar).

    • Number of Scans (NS): 2 to 4 per increment.

  • 2D HSQC:

    • Pulse Program: Gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3 or similar).

    • ¹J(CH) Coupling Constant: Set to an average of 145 Hz.

    • Number of Scans (NS): 2 to 4 per increment.

  • 2D HMBC:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf or similar).

    • Long-Range Coupling Constant: Optimized for an average nJ(CH) of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.

    • Number of Scans (NS): 4 to 16 per increment, as signal intensity can be low.

3. Data Processing:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve signal-to-noise or resolution.

  • Phase correct all spectra carefully.

  • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at δ 77.16 ppm).

  • Integrate the ¹H spectrum to confirm the proton ratios.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]

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A Guide to the Structural Elucidation of 6-bromo-4-methoxy-7-methyl-1H-indole: A Hypothetical Workflow

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide outlines a comprehensive, hypothetical workflow for the synthesis, characterization, and definitive structural elucidation of the novel compound 6-bromo-4-methoxy-7-methyl-1H-indole. As the crystal structure of this specific molecule has not been publicly reported, this document serves as a robust methodological framework for researchers, scientists, and drug development professionals aiming to undertake its analysis. The guide is grounded in established chemical principles and field-proven analytical techniques, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible process.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in drug discovery.[1][2] Modifications to the indole ring, such as halogenation and the introduction of methoxy and methyl groups, can significantly alter a compound's steric and electronic profile, leading to profound effects on its pharmacological activity.[1] The title compound, 6-bromo-4-methoxy-7-methyl-1H-indole, represents a novel combination of these substituents, making its precise three-dimensional structure a subject of considerable interest for understanding its potential biological targets and for guiding further drug design efforts.

Determining the single-crystal X-ray structure of this molecule is paramount, as it provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.[5][6][7] This atomic-level insight is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents.

PART 1: Synthesis and Verification of 6-bromo-4-methoxy-7-methyl-1H-indole

A critical prerequisite to any structural analysis is the successful synthesis and purification of the target compound. Given the substitution pattern, several established indole synthesis methodologies could be adapted. The Bartoli indole synthesis is particularly well-suited for preparing 7-substituted indoles.[8][9][10][11]

Proposed Synthetic Route: Modified Bartoli Indole Synthesis

The proposed synthesis starts from the commercially available 2-bromo-5-methoxy-3-methylaniline. This starting material is first converted to the corresponding nitroarene, 2-bromo-1-methyl-3-nitro-5-methoxybenzene, via a diazotization-nitration sequence. The resulting ortho-substituted nitroarene can then undergo the Bartoli reaction with vinyl Grignard reagent to yield the target indole. The steric bulk of the ortho-methyl group is expected to facilitate the key[12][12]-sigmatropic rearrangement in the Bartoli mechanism.[8]

Caption: Proposed synthetic workflow for 6-bromo-4-methoxy-7-methyl-1H-indole.

Compound Verification Protocol

Post-synthesis, the identity and purity of the compound must be rigorously confirmed using a suite of spectroscopic techniques.

Table 1: Spectroscopic and Spectrometric Characterization

TechniquePurposeExpected Observations
¹H NMR To determine the proton environment.[13][14][15][16]Distinct signals for the indole N-H proton, aromatic protons, methoxy protons, and methyl protons. The coupling patterns of the aromatic protons will be key to confirming the substitution pattern.
¹³C NMR To identify all unique carbon atoms.[13][14]Resonances corresponding to the indole ring carbons, the methoxy carbon, and the methyl carbon. DEPT-135 and DEPT-90 experiments would be used to distinguish between CH, CH₂, and CH₃ groups.[14]
Mass Spec. To confirm the molecular weight.[17][18][19][20][21]A molecular ion peak corresponding to the exact mass of C₁₀H₁₀BrNO. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the mass spectrum.[19]
FTIR To identify functional groups.[22][23][24][25][26]Characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (around 3100-3000 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[22][23][25]

PART 2: Single-Crystal X-ray Diffraction Analysis

With the synthesis and purity of 6-bromo-4-methoxy-7-methyl-1H-indole confirmed, the next crucial phase is the growth of high-quality single crystals suitable for X-ray diffraction.[27]

Crystal Growth Methodologies

The generation of diffraction-quality crystals is often the most challenging step.[27] A systematic screening of various crystallization techniques is recommended.

Step-by-Step Protocol for Crystal Growth Screening:

  • Solvent Selection: Start by assessing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.[28][29] Cover the vial with a cap that allows for slow solvent evaporation (e.g., pierced parafilm). Store the vial in a vibration-free environment.

  • Vapor Diffusion: This is a highly effective method for growing high-quality crystals from small amounts of material.[28]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • Over time, the anti-solvent vapor will diffuse into the solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[29] Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Caption: Workflow for crystal growth and selection.

Data Collection and Structure Solution

Once a suitable single crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[5]

Experimental Protocol for SCXRD:

  • Crystal Mounting: A carefully selected single crystal (ideally 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[5]

  • Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5][30]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Caption: The single-crystal X-ray diffraction workflow.

PART 3: Expected Structural Insights

The successful determination of the crystal structure of 6-bromo-4-methoxy-7-methyl-1H-indole would provide a wealth of information.

Table 2: Key Data from Crystallographic Analysis

ParameterSignificance
Unit Cell Dimensions The fundamental repeating unit of the crystal lattice.
Space Group Describes the symmetry elements present in the crystal.
Bond Lengths & Angles Precise measurements of the covalent bonding within the molecule, confirming the indole structure and the geometry of the substituents.
Torsion Angles Describe the conformation of flexible parts of the molecule, such as the orientation of the methoxy group relative to the aromatic ring.
Intermolecular Forces Identification of hydrogen bonds (e.g., involving the indole N-H), halogen bonds (involving the bromine atom), and π-π stacking interactions, which govern how the molecules pack in the solid state.

This detailed structural data is crucial for understanding the compound's physical properties and for predicting its interactions with biological macromolecules. The presence and nature of intermolecular interactions, in particular, can provide insights into its potential binding modes at a receptor active site.

Conclusion

While the crystal structure of 6-bromo-4-methoxy-7-methyl-1H-indole remains to be determined, this guide provides a comprehensive and scientifically grounded roadmap for its synthesis, characterization, and ultimate structural elucidation via single-crystal X-ray diffraction. By following this workflow, researchers can systematically approach the study of this novel compound, paving the way for a deeper understanding of its chemical properties and potential applications in drug discovery and development.

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  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 6-bromo-4-methoxy-7-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, representing a privileged structure found in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets. The strategic functionalization of the indole core is a critical aspect of drug design, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This guide focuses on the synthesis of a specifically substituted core: 6-bromo-4-methoxy-7-methyl-1H-indole . Each substituent on this scaffold serves a distinct and valuable purpose in drug development. The 6-bromo group acts as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions and can enhance binding affinity through halogen bonding.[4] The 4-methoxy group, an electron-donating substituent, modulates the electronic character of the indole ring system, which can be crucial for target engagement. The 7-methyl group provides steric bulk, which can enforce a specific conformation and improve selectivity for the target protein.

Constructing this polysubstituted indole nucleus presents a significant synthetic challenge due to the need for precise regiochemical control. This whitepaper provides an in-depth analysis of robust and field-proven synthetic strategies, focusing on the causality behind experimental choices and providing detailed, actionable protocols.

I. Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target scaffold reveals several key bond disconnections that point toward established and reliable indole synthesis methodologies. The primary challenge lies in assembling the benzene ring with the correct substitution pattern (bromo, methoxy, methyl) prior to or during the formation of the pyrrole ring.

Two classical and powerful strategies, the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis , emerge as the most logical approaches. These methods are industry workhorses for their reliability and scalability.

cluster_Fischer Fischer Disconnection (C2-C3 & N1-C7a) cluster_LB Leimgruber-Batcho Disconnection (C3-C3a) Target 6-bromo-4-methoxy-7-methyl-1H-indole Fischer_Intermediate 3-bromo-5-methoxy-2-methylphenylhydrazine + Carbonyl Compound Target->Fischer_Intermediate Fischer Synthesis LB_Intermediate 2-bromo-4-methoxy-1-methyl-3-nitrobenzene (o-nitrotoluene precursor) Target->LB_Intermediate Leimgruber-Batcho Synthesis

Caption: Retrosynthetic analysis of the target indole.

II. Pathway 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust reaction that forms the indole ring from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5] The power of this method lies in its ability to construct the indole core in a single, albeit mechanistically complex, step from a key hydrazone intermediate.

Causality & Rationale: This approach is chosen for its directness. The core of the strategy is the acid-catalyzed[6][6]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[7][8] The choice of acid catalyst is critical; Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride are commonly employed to drive the reaction to completion, often requiring heat.[5] The regiochemical outcome is predetermined by the substitution pattern on the starting phenylhydrazine.

Experimental Workflow: Fischer Indole Synthesis

The synthesis begins with the preparation of the crucial 3-bromo-5-methoxy-2-methylphenylhydrazine intermediate, followed by condensation and cyclization.

G A 2-bromo-6-methyl-4-nitroaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (SnCl₂) B->C D 3-bromo-5-methoxy-2-methylphenylhydrazine C->D E Condensation (e.g., Pyruvic Acid) D->E F Hydrazone Intermediate E->F G Acid-Catalyzed Cyclization (PPA, heat) F->G H Target Indole Derivative G->H

Caption: Workflow for the Fischer Indole Synthesis.

Protocol 1: Synthesis of Target Indole via Fischer Cyclization

Step 1: Preparation of 3-bromo-5-methoxy-2-methylphenylhydrazine

  • This protocol assumes the availability of 2-bromo-4-methoxy-1-methyl-3-nitrobenzene, which can be synthesized from commercially available precursors via standard aromatic substitution reactions.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-methoxy-1-methyl-3-nitrobenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂, 5.0 eq) portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully quench by pouring over ice. Basify with a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline.

  • Dissolve the crude aniline in concentrated hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • After stirring for 30 minutes, add a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid dropwise. A precipitate should form.

  • Stir for an additional hour at 0°C, then collect the solid by filtration, wash with cold water, and dry under vacuum to yield the hydrochloride salt of the desired phenylhydrazine.

Step 2: Hydrazone Formation and Fischer Indolization

  • Suspend the 3-bromo-5-methoxy-2-methylphenylhydrazine hydrochloride (1.0 eq) and an appropriate ketone (e.g., ethyl pyruvate, 1.2 eq) in ethanol.

  • Heat the mixture to reflux for 1 hour to form the hydrazone intermediate.[9]

  • Cool the mixture and remove the solvent under reduced pressure.

  • To the crude hydrazone, add polyphosphoric acid (PPA, 10-20x by weight) and heat the mixture to 100-120°C for 1-2 hours.[9]

  • Monitor the reaction by TLC. Upon completion, cool the reaction and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with a strong base (e.g., 50% NaOH) and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.

III. Pathway 2: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient, two-step method for preparing indoles that are often unsubstituted at the C2 and C3 positions.[9] It has become a popular alternative to the Fischer synthesis, particularly in industrial settings, due to its high yields and milder conditions.[10]

Causality & Rationale: This strategy hinges on the enhanced acidity of the methyl protons of an o-nitrotoluene, which allows for condensation with a formamide acetal to form a reactive β-nitro-enamine intermediate.[11] The subsequent step is a reductive cyclization of the nitro group, which triggers an intramolecular condensation and elimination to form the aromatic indole ring.[10][12] This method avoids harsh acidic conditions and the sometimes-problematic isolation of hydrazine intermediates.

Experimental Workflow: Leimgruber-Batcho Synthesis

G A 2-bromo-4-methoxy-1-methyl-3-nitrobenzene B Condensation (DMF-DMA, Pyrrolidine) A->B C β-nitro-enamine intermediate B->C D Reductive Cyclization (Raney Ni, H₂ or Pd/C) C->D E 6-bromo-4-methoxy-7-methyl-1H-indole D->E

Caption: Workflow for the Leimgruber-Batcho Synthesis.

Protocol 2: Synthesis of Target Indole via Leimgruber-Batcho Reaction

Step 1: Enamine Formation

  • In a flask charged with 2-bromo-4-methoxy-1-methyl-3-nitrobenzene (1.0 eq), add anhydrous dimethylformamide (DMF).

  • Add pyrrolidine (1.5 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 80-100°C for 2-4 hours. The reaction typically turns a deep red or purple color.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under high vacuum to remove the volatiles. The resulting crude enamine is often a dark solid and can be used directly in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as methanol, ethanol, or tetrahydrofuran (THF).

  • Carefully add a catalytic amount of Raney Nickel (approx. 10-20% w/w) or 10% Palladium on Carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) or, for Raney Nickel, add hydrazine hydrate (4-5 eq) dropwise as an in-situ source of hydrogen.[10]

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the pure 6-bromo-4-methoxy-7-methyl-1H-indole.

IV. Post-Indolization: Synthesis of Derivatives

The true value of the 6-bromo-4-methoxy-7-methyl-1H-indole core lies in its potential for further elaboration. The C6-bromo substituent is a key functional handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.

ReactionReagents & ConditionsPurpose & Rationale
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100°CForms a C-C bond, allowing for the introduction of various aryl or heteroaryl groups to enhance target interaction or modify solubility.
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rtIntroduces a rigid alkyne linker, useful for probing binding pockets or as a precursor for further transformations.
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°CForms a C-N bond, enabling the synthesis of amine derivatives which can introduce basic centers for improved pharmacokinetic properties.
N-Alkylation Alkyl halide (e.g., MeI, BnBr), NaH, DMF, 0°C to rtModifies the N-H position, which can block metabolism, alter solubility, and influence the orientation of the molecule in a binding site.[13]
Vilsmeier-Haack Formylation POCl₃, DMF, 0°C to rtIntroduces a formyl group at the electron-rich C3 position, creating an aldehyde that is a versatile intermediate for further derivatization.[14]

V. Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as starting material availability, scalability, and tolerance to functional groups on the carbonyl partner or in subsequent derivatization steps.

ParameterFischer Indole SynthesisLeimgruber-Batcho Synthesis
Key Intermediate Substituted PhenylhydrazineSubstituted o-Nitrotoluene
Primary Advantage High convergence; rapid assembly from two fragments.High yields, mild reduction conditions, forms 2,3-unsubstituted indoles directly.[12]
Primary Limitation Requires strong acid and heat; hydrazine intermediates can be unstable.Availability of polysubstituted o-nitrotoluenes can be a challenge.
Scalability Good, but can require specialized equipment for handling PPA.Excellent, widely used in industrial processes.
Typical Overall Yield Moderate to Good (40-70%)Good to Excellent (60-85%)

VI. Conclusion

The synthesis of the 6-bromo-4-methoxy-7-methyl-1H-indole scaffold is a challenging yet achievable goal for medicinal chemists. The classical Fischer and Leimgruber-Batcho syntheses provide reliable and scalable pathways to this valuable core structure. The choice between these routes is dictated by the availability of starting materials and desired process conditions. The strategic placement of the bromo, methoxy, and methyl groups provides a template rich with possibilities for further chemical exploration, making this indole core an exceptionally valuable platform for the development of novel therapeutics. The protocols and insights provided herein offer a solid foundation for researchers to confidently undertake the synthesis and derivatization of this important class of molecules.

References

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  • A three-component Fischer indole synthesis - PubMed. Available at: [Link]

  • EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. The reaction occurs unde - Course Hero. Available at: [Link]

  • Convenient Synthesis of Highly Functionalized, 3,4-Disubstituted Indole Building Blocks - ACS Publications. Available at: [Link]

  • Leimgruber–Batcho indole synthesis - Wikipedia. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]

  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - Royal Society of Chemistry. Available at: [Link]

  • Practical Methodologies for the Synthesis of Indoles - ACS Publications. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review - Bentham Open. Available at: [Link]

  • Novel N-Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders - ACS Publications. Available at: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review - Preprints.org. Available at: [Link]

  • (PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. Available at: [Link]

  • the leimgruber-batcho indole synthesis - HETEROCYCLES. Available at: [Link]

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  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles - IntechOpen. Available at: [Link]

  • Aliphatic Halogenase Enables Late-Stage C-H Functionalization: Selective Synthesis of a Brominated Fischerindole Alkaloid with Enhanced Antibacterial Activity - PubMed. Available at: [Link]

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  • Transition metal-Catalyzed C-H Functionalizations of Indoles | Request PDF - ResearchGate. Available at: [Link]

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  • One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes - Wiley Online Library. Available at: [Link]

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  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

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Advanced Structural Profiling and Synthetic Methodologies for 6-Bromo-4-methoxy-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, the indole core remains one of the most privileged heterocyclic scaffolds. Specifically, 6-bromo-4-methoxy-7-methyl-1H-indole (CAS: 1167055-78-8) represents a highly specialized, multi-functionalized building block[1]. Unlike simple indoles, this molecule is engineered with a specific "push-pull" electronic topography. It combines the electrophilic activation of a methoxy group with the transition-metal cross-coupling potential of a bromine atom, all while utilizing a methyl group to sterically govern the N1-H environment. This whitepaper provides an in-depth technical analysis of its electronic properties, physicochemical data, and self-validating synthetic workflows.

Electronic Topography and Regiochemical Causality

The synthetic utility of 6-bromo-4-methoxy-7-methyl-1H-indole is entirely dictated by the synergistic effects of its three substituents. Understanding the causality behind these functional groups is critical for designing successful downstream reactions.

  • The 4-Methoxy Activation (+M Effect): The methoxy group at the C4 position acts as a powerful electron-donating group (EDG) via resonance. By donating lone-pair electron density into the π -system of the indole, it creates a "methoxy-activated" core. This significantly increases the nucleophilicity of the pyrrole ring, specifically hyper-activating the C3 position toward Electrophilic Aromatic Substitution (EAS) reactions (e.g., formylation, halogenation, or alkylation).

  • The 6-Bromo Cross-Coupling Handle: The bromine atom at C6 serves as a highly reactive electrophilic site. The bond dissociation energy of the C(sp2)-Br bond is perfectly tuned for oxidative addition by Palladium(0) and Nickel(0) catalysts[2]. This allows the C6 position to act as an anchor point for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[3].

  • The 7-Methyl Steric Shield: Positioned directly adjacent to the indole nitrogen (N1), the C7 methyl group provides localized steric hindrance. This steric bulk modulates the acidity of the N-H proton and dictates the kinetics of N-alkylation or N-arylation reactions, often forcing incoming electrophiles to adopt specific trajectories or requiring more aggressive deprotonation strategies compared to unsubstituted indoles.

ElectronicMap Core Indole Core (Privileged Scaffold) Bromo 6-Bromo Group (Pd-Coupling Handle) Core->Bromo C(sp2)-Br Bond Methyl 7-Methyl Group (Steric Shield) Core->Methyl Hinders N1 C3 C3 Position (Nucleophilic Hotspot) Core->C3 Primary Reaction Site Methoxy 4-Methoxy Group (+M Activating Effect) Methoxy->Core Donates e- density Methoxy->C3 Enhances EAS

Electronic topography and regiochemical activation map of the substituted indole core.

Quantitative Physicochemical Profile

The baseline physical and chemical properties of 6-bromo-4-methoxy-7-methyl-1H-indole are summarized below to aid in reaction stoichiometry, solvent selection, and analytical tracking[1].

PropertyValueTechnical Implication
CAS Registry Number 1167055-78-8Primary identifier for procurement and literature tracking.
Molecular Formula C10H10BrNOUsed for exact mass calculation in HRMS.
Molecular Weight 240.10 g/mol Critical for stoichiometric calculations in micro-scale synthesis.
SMILES String CC1=C2C(=CC(=C1)Br)C(=CN2)OCRequired for computational modeling and docking studies.
Isotopic Signature ~1:1 ratio of m/z 240 / 242The ^79^Br and ^81^Br isotopes provide a distinct LC-MS doublet, acting as a built-in tracer for unreacted starting material.

Self-Validating Experimental Workflows

As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but logically sound, self-validating systems. The following methodologies detail the functionalization of the two most reactive sites on the molecule.

Protocol A: C6-Arylation via Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol leverages the 6-bromo handle to install an aryl group via3[3].

Reagent Causality:

  • Catalyst: Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, preventing off-target degradation of the electron-rich indole.

  • Solvent/Base: A 4:1 mixture of 1,4-Dioxane and H₂O with K₂CO₃ is used. The water is strictly necessary to dissolve the inorganic base and generate the reactive boronate "ate" complex required for transmetalation.

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H₂O (4:1 v/v). Purge the solvent with Argon for 15 minutes. Causality: Dissolved O₂ will irreversibly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

  • Assembly: Add 6-bromo-4-methoxy-7-methyl-1H-indole (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to the flask. Add the degassed solvent mixture, followed by Pd(dppf)Cl₂ (0.05 eq).

  • Thermal Activation: Seal the flask and heat to 80 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the m/z 240/242 isotopic doublet (characteristic of the brominated starting material) and the emergence of the product mass confirms successful oxidative addition and reductive elimination.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl. Causality: A mildly acidic quench neutralizes the K₂CO₃ base and breaks down any residual, unreacted boronate complexes, preventing streaking during chromatography. Extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

SuzukiWorkflow Start 6-Bromo-Indole (Substrate) OxAdd Oxidative Addition (Pd inserts C-Br) Start->OxAdd Boronic Arylboronic Acid (Nucleophile) Transmet Transmetalation (Boron to Pd) Boronic->Transmet OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Forms) Transmet->RedElim Product 6-Aryl-Indole (Final Product) RedElim->Product

Mechanistic workflow of the Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C6 position.

Protocol B: C3-Electrophilic Activation via Vilsmeier-Haack Formylation

Because this is a, the C3 position is highly susceptible to electrophilic attack. This protocol installs a versatile aldehyde group at C3.

Reagent Causality:

  • Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) react to form the highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent). The electron-rich nature of the indole allows this reaction to proceed at low temperatures, minimizing polymerization side-reactions.

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Cool anhydrous DMF (3.0 eq, acts as both reactant and solvent) to 0 °C under Argon. Dropwise add POCl₃ (1.2 eq). Causality: The formation of the iminium ion is highly exothermic; temperature control is required to prevent reagent degradation.

  • Electrophilic Attack: Dissolve 6-bromo-4-methoxy-7-methyl-1H-indole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: TLC analysis (UV active) will show the disappearance of the starting material and the appearance of a highly polar intermediate stuck at the baseline. This is the stable iminium-indole adduct, confirming successful C3 attack.

  • Hydrolysis: Pour the reaction mixture over crushed ice and slowly add 2M NaOH (aq) until the pH reaches 8–9. Causality: The alkaline aqueous environment is necessary to hydrolyze the iminium intermediate into the final C3-carbaldehyde.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield 6-bromo-4-methoxy-7-methyl-1H-indole-3-carbaldehyde.

References

  • BLD Pharm. "6-Bromo-4-methoxy-7-methyl-1H-indole Product Data". BLD Pharm Catalog.
  • Società Chimica Italiana. "Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles". Chimica.it.
  • BenchChem. "Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles". BenchChem Technical Library.
  • D-NB. "Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers". D-NB Info.

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Comprehensive Safety and Handling Guide for 6-Bromo-4-methoxy-7-methyl-1H-indole in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug development, I approach the handling and application of synthetic intermediates not merely as a set of regulatory rules, but as a system of chemical causality. 6-Bromo-4-methoxy-7-methyl-1H-indole (CAS: 1167055-78-8) is a highly specialized, multi-substituted building block. Its unique structural features—an electron-donating methoxy group, a sterically demanding methyl group, and a reactive bromine handle—make it an invaluable precursor for synthesizing kinase inhibitors and multi-halogenated antimicrobial agents.

This whitepaper synthesizes physicochemical data, hazard mitigation strategies, and self-validating experimental protocols to ensure scientific integrity and operational safety when working with this compound.

Physicochemical Profiling & Mechanistic Utility

Understanding the behavior of 6-bromo-4-methoxy-7-methyl-1H-indole requires analyzing its structural components. The indole core is electron-rich, making it susceptible to electrophilic attack and auto-oxidation. The bromine atom at the C6 position serves as a prime candidate for transition-metal-catalyzed cross-coupling, though its reactivity is heavily modulated by the steric bulk of the adjacent C7-methyl group.

Recent literature highlights that multi-halogenated indoles derived from such precursors exhibit potent bactericidal and antibiofilm activities against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting intracellular reactive oxygen species (ROS) and downregulating quorum-sensing genes 1.

Table 1: Physicochemical and Identification Properties
PropertyValueCausality / Impact on Handling
Chemical Name 6-Bromo-4-methoxy-7-methyl-1H-indoleThe C7-methyl group creates steric hindrance, requiring highly active catalysts for C6-functionalization.
CAS Number 1167055-78-8Unique identifier for sourcing and SDS verification 2.
Molecular Formula C10H10BrNOHigh halogen content increases lipophilicity and potential dermal penetration.
Molecular Weight 240.10 g/mol Standard mass for stoichiometric calculations.
Physical State SolidDust generation is a primary inhalation hazard.
Storage Conditions 2–8°C, Inert AtmospherePrevents photo-oxidation and dimerization of the electron-rich pyrrole ring.

Safety, Toxicity, and Hazard Mitigation

While halogenated indoles generally possess a more favorable safety profile compared to primary aromatic amines, the inherent reactivity of the indole core demands rigorous safety protocols 3. Every handling procedure must be a self-validating system designed to mitigate specific chemical risks.

Table 2: Hazard Identification & Mitigation Strategy
Hazard Class (GHS)Mechanistic CausalityRequired Mitigation & PPE
Skin/Eye Irritation (H315, H318) The lipophilic bromine enhances dermal absorption; the indole core can react with biological nucleophiles.Nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a chemical-resistant lab coat.
Respiratory Irritation (H335) Aerosolized micro-particles of the solid compound can mechanically and chemically irritate mucosal membranes.Handle exclusively inside a certified Class II fume hood. Use an N95/P100 particulate respirator if powder transfer is required outside the hood.
Environmental Toxicity (H400) Halogenated heteroaromatics resist rapid biodegradation and can bioaccumulate in aquatic ecosystems.Zero-drain disposal policy. Collect all solid waste and halogenated solvent washings in clearly labeled, dedicated hazardous waste containers.
Chemical Instability The C2/C3 positions of the indole ring undergo rapid photo-oxidation and acid-catalyzed polymerization when exposed to ambient conditions.Store under Argon or Nitrogen gas. Use amber glass vials. Strictly avoid contact with strong acids and oxidizing agents.

Standardized Experimental Workflows

To translate this compound into viable therapeutic leads, researchers typically employ palladium-catalyzed cross-coupling followed by biological screening. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol 1: C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Replace the C6-bromine atom with an aryl/heteroaryl group to synthesize a novel antimicrobial derivative. Causality Note: The adjacent C7-methyl group introduces significant steric hindrance. Therefore, a highly active, bidentate catalyst system like Pd(dppf)Cl₂ is mandatory to facilitate the oxidative addition step, which would otherwise stall with standard Pd(PPh₃)₄.

Step-by-Step Methodology:

  • Inert Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, combine 6-bromo-4-methoxy-7-methyl-1H-indole (1.0 eq), the target boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Addition: Inject degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (2.0 eq). Rationale: The biphasic Dioxane/H₂O system ensures total solubility of the hydrophobic indole while keeping the inorganic base available without precipitating the palladium catalyst.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours with vigorous stirring.

  • Reaction Monitoring: Monitor progression via TLC (Hexanes/EtOAc 3:1). The starting indole is highly UV-active.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Self-Validation Check: Prior to column chromatography, perform LC-MS on the crude organic phase. The complete disappearance of the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) and the emergence of the target [M+H]⁺ mass confirms a successful cross-coupling.

Workflow SM 6-Bromo-4-methoxy-7-methyl-1H-indole (Starting Material) Reaction Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura Workflow) SM->Reaction Boronic Acid, Pd(dppf)Cl2 Base, Heat Purification Flash Chromatography & Characterization Reaction->Purification Quench & Extract Assay In Vitro Antibiofilm Assay (S. aureus Screening) Purification->Assay Purified Derivative Result Lead Compound Identification Assay->Result MIC & Biofilm Data

Figure 1: Experimental workflow from indole derivatization to biological screening.

Protocol 2: In Vitro Antibiofilm Screening (Microtiter Assay)

Objective: Evaluate the synthesized indole derivative for antibiofilm activity against MRSA. Causality Note: Multi-halogenated indoles mechanically disrupt intracellular ROS and downregulate quorum-sensing genes (agrA, RNAIII), effectively preventing biofilm attachment and persister cell formation 1.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus overnight in Tryptic Soy Broth (TSB) supplemented with 0.2% glucose (to promote robust biofilm formation). Dilute the culture to an OD₆₀₀ of 0.05.

  • Compound Dilution: Dissolve the purified indole derivative in DMSO. Add to a 96-well microtiter plate to achieve final testing concentrations (e.g., 10, 20, 40 µg/mL). Critical: Maintain the final DMSO concentration at <1% v/v to prevent solvent-induced bacterial cytotoxicity.

  • Incubation: Incubate the plates statically at 37°C for 24 hours. Static conditions are mandatory to allow bacterial adherence to the polystyrene wells.

  • Washing & Staining: Carefully aspirate the planktonic (free-floating) cells. Wash the wells gently with PBS (3x) to remove non-adherent bacteria. Stain the remaining biofilm biomass with 0.1% Crystal Violet for 15 minutes.

  • Quantification: Solubilize the crystal violet dye with 33% glacial acetic acid and measure the absorbance at 590 nm using a microplate reader.

  • Self-Validation Check: Include a positive control (Gentamicin) and a vehicle control (1% DMSO). The assay is only valid if the vehicle control demonstrates robust biofilm formation (OD₅₉₀ > 1.0) and the positive control exhibits >90% inhibition.

Mechanism Indole Halogenated Indole Derivative ROS Intracellular ROS Generation Indole->ROS Induces QS Quorum Sensing (agrA, RNAIII) Indole->QS Downregulates Biofilm Biofilm & Persister Inhibition ROS->Biofilm Disrupts Virulence Virulence Factors (hla, nuc1) QS->Virulence Suppresses Virulence->Biofilm Prevents

Figure 2: Mechanistic pathway of multi-halogenated indoles against S. aureus biofilms.

References

  • Source: National Institutes of Health (NIH)
  • Title: 6-Bromo-4-methoxy-7-methyl-1H-indole Product Data Source: BLD Pharm URL
  • Title: Indole - Safety Data Sheet Source: ChemicalBook URL

Sources

Methodological & Application

The Strategic Application of 6-Bromo-4-methoxy-7-methyl-1H-indole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." The strategic introduction of substituents onto this core structure can profoundly modulate a molecule's physicochemical properties and biological activity. This guide focuses on the multifaceted applications of a particularly valuable, yet underexplored, building block: 6-bromo-4-methoxy-7-methyl-1H-indole .

This substituted indole is a versatile intermediate, primed for diversification at multiple positions. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[3][4] The methoxy and methyl groups on the benzene portion of the indole ring not only influence the electronic landscape of the molecule but also provide steric and lipophilic characteristics that can be crucial for target engagement and pharmacokinetic properties.[5] Furthermore, the indole nitrogen can be readily functionalized, offering another avenue for structural modification.[6]

This document provides a comprehensive overview of the potential applications of 6-bromo-4-methoxy-7-methyl-1H-indole in drug discovery, complete with detailed protocols for its derivatization and a discussion of its potential as a scaffold for developing novel therapeutics.

Physicochemical Properties and Reactivity

The strategic placement of the bromo, methoxy, and methyl groups on the indole scaffold imparts a unique set of properties to 6-bromo-4-methoxy-7-methyl-1H-indole.

PropertyValue/DescriptionSource/Rationale
Molecular FormulaC10H10BrNOCalculated
Molecular Weight240.10 g/mol Calculated
AppearanceLikely a solidInferred from related compounds[3]
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and methanol.Inferred from related compounds[4]
ReactivityThe indole nitrogen is nucleophilic and can be readily alkylated or arylated. The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group may influence the reactivity of the benzene ring in electrophilic aromatic substitution, though the steric hindrance from the adjacent methyl group is a significant factor.Based on general indole chemistry[5][6]

Synthetic Strategies for Derivatization

The true utility of 6-bromo-4-methoxy-7-methyl-1H-indole lies in its potential for diversification. The following protocols outline key synthetic transformations that can be employed to generate a library of novel compounds based on this scaffold.

N-H Functionalization: Alkylation and Arylation

The indole nitrogen can be readily deprotonated and subsequently reacted with a variety of electrophiles to introduce alkyl or aryl moieties. This is often a crucial first step to either protect the nitrogen during subsequent reactions or to introduce a group that can interact with a biological target.

Protocol 1: N-Alkylation of 6-bromo-4-methoxy-7-methyl-1H-indole

This protocol describes a general procedure for the N-alkylation of the title compound using a suitable alkyl halide.

  • Materials: 6-bromo-4-methoxy-7-methyl-1H-indole (1.0 eq.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.), Saturated aqueous ammonium chloride (NH4Cl), Ethyl acetate, Brine.

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-4-methoxy-7-methyl-1H-indole in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the cessation of hydrogen evolution.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the indole nitrogen without competing in side reactions.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the indole and the resulting anion, facilitating the reaction with the alkyl halide. It is crucial that the solvent is anhydrous as NaH reacts violently with water.

  • Inert Atmosphere: Prevents the reaction of NaH with atmospheric moisture and oxygen.

N_Alkylation_Workflow Indole 6-bromo-4-methoxy- 7-methyl-1H-indole NaH_DMF NaH, Anhydrous DMF, 0°C to RT Indole->NaH_DMF Alkyl_Halide Alkyl Halide (R-X), 0°C to RT NaH_DMF->Alkyl_Halide Quench Quench with aq. NH4Cl Alkyl_Halide->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification N_Alkylated_Product N-Alkylated Indole Derivative Purification->N_Alkylated_Product Suzuki_Coupling_Workflow Bromo_Indole 6-Bromo-indole Derivative Reagents Arylboronic Acid, Pd Catalyst, Base Bromo_Indole->Reagents Reaction Degassed Solvent, Heat (80-100°C) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Coupled_Product 6-Aryl-indole Derivative Purification->Coupled_Product

Sources

Application Note: 6-Bromo-4-methoxy-7-methyl-1H-indole as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this application note to bridge the gap between theoretical scaffold design and practical bench execution. This guide details the causal rationale and self-validating protocols for utilizing 6-bromo-4-methoxy-7-methyl-1H-indole—a highly optimized intermediate—in modern drug discovery.

Introduction & Structural Rationale

The indole core is a foundational pharmacophore in medicinal chemistry, present in numerous FDA-approved therapeutics and bioactive natural products[1]. When designing small-molecule libraries, the selection of a highly functionalized intermediate is critical to balance synthetic tractability with favorable physicochemical properties. 6-Bromo-4-methoxy-7-methyl-1H-indole (CAS: 1167055-78-8) represents a precision-engineered building block designed specifically for late-stage diversification and robust target engagement.

Each substituent on this scaffold serves a distinct, causal purpose in drug design:

  • 6-Bromo (The Synthetic Handle): The C6 position is strategically halogenated to serve as a versatile vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of "informer libraries" to explore chemical space and optimize binding in hydrophobic target pockets[2].

  • 4-Methoxy (Electronic Tuning & H-Bonding): As a strong electron-donating group (EDG), the methoxy moiety increases the electron density of the indole core, specifically activating the C3 position for electrophilic aromatic substitution[3]. Biologically, it acts as a critical hydrogen-bond acceptor, often interacting with gatekeeper residues in kinase ATP-binding sites.

  • 7-Methyl (Metabolic Shield & Conformational Lock): Cytochrome P450 (CYP) enzymes frequently oxidize unsubstituted indoles at the C7 position. The installation of a methyl group effectively blocks this metabolic liability, significantly enhancing the in vivo half-life of the resulting drug candidates[4]. Furthermore, the steric bulk of the C7-methyl group can induce beneficial atropisomerism, locking the C6-substituent into a bioactive conformation.

Key Applications in Target-Based Drug Discovery

  • Kinase Inhibitors: The indole N-H acts as a canonical hydrogen-bond donor to the kinase hinge region. The 4-methoxy group projects toward the gatekeeper residue, while the C6 vector allows for the extension of aryl or heteroaryl groups into the solvent-exposed front or hydrophobic Pocket II.

  • GPCR Ligands: Acting as a bioisostere for serotonin and tryptophan, this scaffold is highly effective in designing ligands for 5-HT and dopamine receptors, where the 4-methoxy group mimics the electronic distribution of endogenous neurotransmitters.

Pharmacophore Indole Indole N-H Hinge Kinase Hinge Region (H-Bond Donor) Indole->Hinge H-Bond Methoxy C4-Methoxy Gatekeeper Gatekeeper Residue (H-Bond Acceptor) Methoxy->Gatekeeper Dipole Interaction Methyl C7-Methyl CYP CYP450 Enzymes (Metabolic Shield) Methyl->CYP Steric Block C6Aryl C6-Substituent Solvent Hydrophobic Pocket II (Steric Bulk) C6Aryl->Solvent Hydrophobic

Fig 2. Pharmacophore mapping and target interactions of the substituted indole scaffold.

Experimental Protocols: A Self-Validating Synthetic Workflow

To maximize the utility of this intermediate, a self-validating, three-step workflow is recommended. Causality is built into each step: N-protection prevents catalyst poisoning, cross-coupling builds the core architecture, and C3-functionalization adds final complexity.

SyntheticWorkflow SM 6-Bromo-4-methoxy- 7-methyl-1H-indole Prot N1-Protection (SEM-Cl, NaH) SM->Prot Block N-H Suzuki C6 Suzuki-Miyaura Cross-Coupling Prot->Suzuki Ar-B(OH)2, Pd cat. C3Func C3 Vilsmeier-Haack Formylation Suzuki->C3Func POCl3, DMF Final Diversified Lead Compound C3Func->Final Deprotection

Fig 1. Stepwise synthetic diversification workflow of the indole core.

Protocol 1: N1-Protection via SEM-Cl

Rationale: The free indole N-H can coordinate with and poison palladium catalysts during cross-coupling, or undergo unwanted N-arylation. Protection with a 2-(Trimethylsilyl)ethoxymethyl (SEM) group is preferred over Boc, as the SEM group is highly stable to the basic aqueous conditions required for Suzuki couplings. Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 6-bromo-4-methoxy-7-methyl-1H-indole (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH irreversibly deprotonates the indole N-H, driving the reaction forward via H2 gas evolution.

  • Protection: Stir for 30 minutes at 0 °C, then dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Rationale: The C6-bromide is cross-coupled with various boronic acids to explore structure-activity relationships (SAR). Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates the reductive elimination of sterically hindered substrates[2]. Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the SEM-protected indole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 ratio). Causality: The biphasic system is crucial; water activates the boronic acid to form the reactive boronate complex, while K2CO3 neutralizes the generated HBr.

  • Reaction: Seal the vial, purge with argon, and heat at 90 °C for 12 hours (or microwave at 110 °C for 30 minutes).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry, and concentrate. Purify via automated flash chromatography.

Protocol 3: C3-Functionalization via Vilsmeier-Haack Formylation

Rationale: With the C6 position diversified, the C3 position remains highly nucleophilic due to the electron-donating effect of the C4-methoxy group. Formylation provides an aldehyde handle for subsequent reductive amination or olefination. Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C under argon. Dropwise add Phosphorus Oxychloride (POCl3, 1.2 eq). Stir for 15 minutes to generate the Vilsmeier reagent (chloroiminium ion).

  • Addition: Dissolve the C6-substituted indole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Warm the reaction to 40 °C and stir for 2 hours. Causality: The C4-methoxy group directs the electrophilic attack exclusively to the C3 position, preventing off-target functionalization.

  • Hydrolysis: Carefully pour the mixture into ice-water and neutralize with 2M NaOH (pH 8). Extract with DCM, dry, and concentrate to yield the C3-carbaldehyde derivative.

Quantitative Data: Suzuki-Miyaura Optimization

The following table summarizes the optimized conditions and expected yields for the C6-diversification of the SEM-protected intermediate with various informer library boronic acids.

Coupling Partner (Boronic Acid)Catalyst System (5 mol%)Solvent / BaseTemp / TimeIsolated Yield (%)
Phenylboronic acid Pd(dppf)Cl2Dioxane/H2O (3:1), K2CO390 °C, 12 h88%
4-Pyridylboronic acid Pd(PPh3)4Toluene/EtOH (1:1), Na2CO3100 °C, 16 h74%
2-Aminopyrimidine-5-boronic acid XPhos Pd G2t-Amyl Alcohol, K3PO4110 °C, 4 h65%
3-Thiopheneboronic acid Pd(dppf)Cl2Dioxane/H2O (3:1), K2CO390 °C, 12 h82%

Note: Heteroaryl boronic acids containing primary amines require the highly active XPhos Pd G2 precatalyst to prevent catalyst deactivation via competitive binding.

References

  • [1] Mo, X., et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules, 2024. URL: [Link]

  • [2] Kutchukian, P. S., et al. "Chemistry informer libraries: a chemoinformatics enabled approach to evaluate and advance synthetic methods." Chemical Science, 2016. URL: [Link]

  • [4] Danshiitsoodol, N., et al. "The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches." Natural Product Reports, 2014. URL: [Link]

  • [3] Sharma, P., et al. "C4−H alkoxylation of 6-bromoindole and its application to the synthesis of breitfussin B." ResearchGate, 2015. URL: [Link]

Sources

Application Note: 6-Bromo-4-methoxy-7-methyl-1H-indole as a Privileged Scaffold for High-Throughput Kinase Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the indole core is universally recognized as a "privileged scaffold" due to its ability to mimic the purine ring of ATP and the side chain of tryptophan[1]. The specific building block 6-bromo-4-methoxy-7-methyl-1H-indole (CAS: 1167055-78-8) provides a highly optimized starting point for High-Throughput Screening (HTS) libraries targeting receptor tyrosine kinases (e.g., EGFR) and atypical kinases (e.g., Haspin)[2][3]. This application note details the structural rationale, self-validating HTS methodologies, and orthogonal triage protocols required to successfully deploy this fragment in early-stage drug discovery.

Structural Rationale & Causality in Library Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is selected for HTS libraries rather than simply screening random chemical space. Every functional group on this molecule serves a distinct mechanistic or synthetic purpose:

  • 6-Bromo Substituent (The Synthetic Handle): The bromine atom at the C6 position is strategically placed for library expansion. It serves as a prime reactive site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing medicinal chemists to rapidly synthesize hundreds of derivatives around the indole core[4]. Furthermore, halogen bonding at this position frequently enhances binding affinity within deep, hydrophobic kinase sub-pockets.

  • 4-Methoxy Group (The Electronic Anchor): Methoxy groups act as strong electron-donating groups and hydrogen-bond acceptors. In the ATP-binding site of kinases, the 4-methoxy oxygen frequently interacts with the kinase hinge region or specific solvent-exposed residues, significantly improving both target potency and aqueous solubility[3].

  • 7-Methyl Group (The Steric Director): The addition of a methyl group at the C7 position provides critical steric bulk that restricts the rotation of the indole core within the binding pocket. This conformational restriction is a proven thermodynamic strategy to increase target selectivity, locking the molecule into a bioactive conformation that favors specific tyrosine kinases while reducing off-target binding[1].

Pathway Indole 6-Bromo-4-methoxy- 7-methyl-1H-indole (Scaffold) Kinase Receptor Tyrosine Kinase (e.g., EGFR / Haspin) Indole->Kinase ATP-Competitive Inhibition Downstream Downstream Effectors (PI3K / MAPK) Kinase->Downstream Signal Blockade Phenotype Cell Proliferation Arrest Downstream->Phenotype Mitotic Catastrophe

Figure 1: Mechanism of action for indole-derived ATP-competitive kinase inhibitors.

High-Throughput Screening (HTS) Methodology

The Challenge: Inherent Auto-fluorescence

A well-documented pitfall in screening bromoindole derivatives is their inherent auto-fluorescence. In standard fluorescence-intensity assays, this structural motif frequently emits light that mimics the assay's positive signal, leading to a high rate of false positives[5].

The Solution: Time-Resolved FRET (TR-FRET)

To establish a self-validating system , this protocol mandates the use of TR-FRET. By introducing a microsecond time delay between the excitation flash and the emission read, the short-lived background auto-fluorescence of the bromoindole decays completely. The remaining long-lived signal is exclusively derived from the biological interaction (e.g., a Europium-labeled antibody binding to a phosphorylated peptide).

Step-by-Step TR-FRET Kinase Assay Protocol
  • Reagent Preparation & DMSO Tolerance:

    • Action: Prepare the kinase (e.g., EGFR), biotinylated peptide substrate, and ATP in a standard kinase buffer (e.g., HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

    • Causality: Tween-20 prevents the highly lipophilic bromoindole compounds from aggregating and forming promiscuous colloidal inhibitors. The final DMSO concentration must be strictly capped at 1% to prevent kinase denaturation while maintaining fragment solubility[3].

  • Acoustic Dispensing (Compound Addition):

    • Action: Use an Echo Acoustic Dispenser to transfer 10 nL of the 6-bromo-4-methoxy-7-methyl-1H-indole library (in 100% DMSO) into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates plastic tip waste and prevents the loss of "sticky" hydrophobic indole fragments to pipette walls.

  • Self-Validating Controls:

    • Action: Plate columns 1 and 2 must contain DMSO vehicle (0% inhibition, Negative Control) and 10 µM Staurosporine (100% inhibition, Positive Control), respectively.

    • Causality: These controls are non-negotiable for calculating the Z'-factor. A plate is only validated and accepted if the Z'-factor is 0.5[5].

  • Reaction & Termination:

    • Action: Add 5 µL of the kinase/substrate mix. Incubate for 60 minutes at room temperature. Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Detection:

    • Action: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm; Delay: 50 µs; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the 665/620 ratio to determine kinase activity.

HTS_Workflow LibPrep Library Generation (Pd-Catalyzed Cross-Coupling) Primary Primary HTS Assay (TR-FRET Readout) LibPrep->Primary Triage Hit Triage & Counter-Screen (Auto-fluorescence Check) Primary->Triage Hit Validated Hit Triage->Hit Signal Confirmed FalsePos False Positive (Inherent Fluorescence) Triage->FalsePos Fluorescent Artifact Ortho Orthogonal Validation (SFX Crystallography / SPR) Hit->Ortho

Figure 2: Self-validating HTS workflow and hit-triage logic for bromoindole libraries.

Quantitative Data Presentation

To standardize hit-triage across campaigns, the following parameters represent the acceptable thresholds for advancing a 6-bromo-4-methoxy-7-methyl-1H-indole derivative from a primary screen to lead optimization.

MetricTarget ThresholdMechanistic Justification
Primary IC 50​ Indicates efficient ATP-competitive displacement at the hinge region[3].
Assay Z'-Factor ≥0.6 Ensures robust separation between positive (Staurosporine) and negative (DMSO) controls[5].
Aqueous Solubility Prevents false positives caused by colloidal aggregation; aided by the 4-methoxy group[4].
Selectivity Fold >50x Ensures the 7-methyl steric restriction successfully prevents off-target serine/threonine kinase binding[1].

Orthogonal Validation: Serial Femtosecond Crystallography (SFX)

Once an indole hit is confirmed, structural validation is required to map the exact binding pose. Traditional X-ray crystallography often utilizes cryocooling, which can distort the binding pocket, or prolonged X-ray exposure, which causes radiation damage—a specific vulnerability for halogenated compounds like bromoindoles.

To circumvent this, Serial Femtosecond Crystallography (SFX) using X-ray free-electron lasers (XFELs) is the recommended orthogonal validation step. SFX allows for the high-throughput determination of protein-ligand complexes at room temperature. The femtosecond pulses capture the diffraction data before radiation damage can destroy the carbon-bromine bond, providing an ultra-accurate, damage-free map of the bromoindole within the kinase active site[6].

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Selective Bromination of 4-methoxy-7-methyl-1H-indole and Reduction of Side Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of complex indole scaffolds. The bromination of 4-methoxy-7-methyl-1H-indole presents a unique synthetic challenge due to its highly activated, electron-rich nature. The presence of two electron-donating groups—a methoxy and a methyl group—enhances the nucleophilicity of the indole core, making it susceptible to multiple side reactions, including over-bromination and oxidation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to minimize side product formation and achieve high yields of the desired C3-brominated product.

Section 1: Core Principles of Indole Bromination

This section addresses the fundamental electronic properties that govern the reactivity and regioselectivity of your substrate.

Q1: Why is the C3 position the primary site for bromination on an indole ring?

A1: The pronounced selectivity for electrophilic attack at the C3 position is a cornerstone of indole chemistry. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the stability of the cationic intermediate (the σ-complex or arenium ion) dictates the regiochemical outcome.

When an electrophile (like Br⁺) attacks at C3, the resulting positive charge is delocalized across the C2-N1 atoms without disrupting the aromaticity of the fused benzene ring.[1] The resonance structure that places the positive charge on the nitrogen atom is particularly stable because all atoms (except hydrogen) have a complete octet of electrons. In contrast, attack at the C2 position forces the disruption of the benzene ring's aromatic sextet in one of its key resonance forms, creating a much less stable intermediate.[1] This energetic preference makes the C3 position the kinetic and thermodynamic hotspot for electrophilic addition.

Q2: How do the 4-methoxy and 7-methyl substituents specifically affect the bromination of this indole?

A2: The 4-methoxy and 7-methyl groups are both electron-donating and therefore "activating" substituents. They significantly increase the electron density of the indole ring system, making it much more nucleophilic than unsubstituted indole.

  • Enhanced Reactivity: This heightened nucleophilicity means the reaction proceeds much faster but also makes the system prone to over-bromination. The initial C3-mono-brominated product is still highly activated and can readily react with a second equivalent of the brominating agent.

  • Altered Regioselectivity under Forcing Conditions: While C3 remains the most reactive site, the powerful activating effect of the 4-methoxy group, in particular, increases the electron density on the benzene portion of the molecule (especially the C5 and C7 positions, though C7 is occupied). This raises the possibility of electrophilic attack on the benzene ring if the reaction conditions are too harsh (e.g., high temperatures, use of strong Lewis acids), leading to a mixture of regioisomers.[2][3]

Section 2: Troubleshooting Guide: Common Side Products and Solutions

This section is designed to help you diagnose and solve specific experimental issues you may encounter.

Issue 1: Over-bromination (Multiple Spots on TLC/LCMS)

Question: My reaction is producing significant amounts of di- and even tri-brominated products. How can I improve mono-selectivity for the C3 position?

Answer: This is the most common challenge with this substrate. Over-bromination occurs when the reaction conditions are too aggressive for the highly activated indole. The primary causes are an excess of the brominating agent, a highly reactive brominating agent, elevated temperatures, or prolonged reaction times.

Core Strategy: The key to achieving mono-selectivity is to carefully control the reaction kinetics. You must use a mild brominating agent in a stoichiometric amount and maintain a low temperature to disfavor the follow-on reactions.

Comparative Data on Reaction Conditions:

Brominating AgentEquivalentsSolvent(s)Temperature (°C)Typical Outcome & Remarks
N-Bromosuccinimide (NBS) 1.0 - 1.05 DMF or THF -78 to -40 Recommended. High selectivity for C3-mono-bromination.[3] Slow addition is critical.
N-Bromosuccinimide (NBS)> 1.2DMF or THF0 to RTHigh risk of over-bromination at C2, C5, or C6 positions.[4]
Molecular Bromine (Br₂)1.0CH₂Cl₂ or CCl₄-20 to 0Low selectivity. Often results in a complex mixture of products and decomposition. Not recommended.[5]
Pyridinium Bromide Perbromide1.0 - 1.1Pyridine/THF0Milder than Br₂, can reduce decomposition but may still pose selectivity challenges compared to NBS at low temp.[5]
Recommended Protocol for Selective C3 Mono-bromination

This protocol is optimized to favor the kinetic product and prevent over-reaction.

  • Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve 4-methoxy-7-methyl-1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

    • Ensure all glassware is thoroughly dried to prevent oxindole formation.

  • Cooling:

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimum amount of anhydrous DMF.

    • Add the NBS solution to the indole solution dropwise over a period of 30-60 minutes. A syringe pump is highly recommended for precise control.

  • Reaction Monitoring:

    • Stir the reaction at -78 °C. Monitor the progress closely by thin-layer chromatography (TLC) or LC-MS every 15-30 minutes.

    • The reaction is often complete within 1-2 hours. Do not let the reaction run unnecessarily long after the starting material is consumed.

  • Quenching:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product promptly via flash column chromatography on silica gel.

Issue 2: Formation of Oxindole Byproducts

Question: I'm observing a byproduct with a mass of (M+16) or (M+Br+O-H) and a different UV chromophore. I suspect it's an oxindole. What causes this and how can I prevent it?

Answer: Oxindole formation is a known side reaction during the bromination of indoles, particularly when using NBS.[3] It occurs via the addition of an electrophilic bromine species across the C2-C3 double bond. This is followed by the nucleophilic attack of water (or another nucleophile) at the C2 position, which upon rearrangement and oxidation, yields the oxindole.

Prevention Strategies:

  • Strict Anhydrous Conditions: The primary culprit is often residual water. Ensure your solvents are anhydrous and all glassware is oven- or flame-dried before use. Running the reaction under a dry, inert atmosphere is crucial.

  • Solvent Choice: Avoid nucleophilic solvents that can participate in the reaction. DMF and THF are generally safe choices. Avoid alcoholic solvents unless the corresponding 3-bromooxindole is the desired product.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) significantly disfavors the pathway leading to oxindole formation.[3]

Issue 3: Bromination on the Benzene Ring (e.g., at C5 or C6)

Question: I am getting a mixture of regioisomers, with some bromination occurring on the benzene portion of the indole. How can I direct the reaction exclusively to the C3 position?

Answer: This issue arises when the reaction conditions are energetic enough to overcome the kinetic preference for C3 attack, allowing the electrophile to react at the activated benzene ring positions.

Prevention Strategies:

  • Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., AlCl₃, FeCl₃). They dramatically increase the electrophilicity of the brominating agent and can promote benzene ring substitution.[3]

  • Use a Mild Reagent: Stick with NBS, as it is far less likely to brominate the aromatic ring compared to molecular bromine.

  • Maintain Low Temperature: As with other side reactions, low temperature (-78 °C) is your best tool. It ensures the reaction follows the lowest activation energy pathway, which is attack at C3.

Section 3: Visualization & Workflows

Visual aids can clarify complex decision-making processes and reaction pathways.

Troubleshooting_Bromination start Analyze Reaction Mixture (TLC / LC-MS) p1 Problem: Multiple Products (Di/Tri-Bromination) start->p1 >1 Product Spot/Peak p2 Problem: Oxindole Detected (Mass = M+16) start->p2 Unexpected Mass p3 Problem: Regioisomers (Benzene Ring Bromination) start->p3 Isomeric Mixture s1a Solution: - Use 1.0-1.05 eq. NBS - Lower temperature to -78°C - Add NBS solution slowly p1->s1a s2a Solution: - Use anhydrous solvents - Dry all glassware thoroughly - Run under inert atmosphere p2->s2a s3a Solution: - Avoid Lewis Acid catalysts - Use mild reagent (NBS) - Maintain low temperature p3->s3a

Caption: A decision tree for troubleshooting common bromination issues.

Reaction_Pathways indole 4-MeO-7-Me-Indole sigma_c3 Stable C3-Intermediate (σ-complex) indole->sigma_c3  Attack at C3 (Low Temp) bromonium Bromonium Ion Intermediate indole->bromonium  Attack at C2-C3 bond (Water Present) nbs NBS (Br+) nbs->sigma_c3 nbs->bromonium path_desired - H+ sigma_c3->path_desired path_side + H₂O - HBr bromonium->path_side product_desired Desired Product: 3-Bromo-4-MeO-7-Me-Indole product_side Side Product: Oxindole Derivative path_desired->product_desired path_side->product_side

Caption: Desired vs. side reaction pathways in indole bromination.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the absolute best brominating agent for this substrate? A1: For achieving selective C3 mono-bromination on a highly activated indole like 4-methoxy-7-methyl-1H-indole, N-Bromosuccinimide (NBS) is unequivocally the reagent of choice.[3][6][7] It provides a mild, controlled source of electrophilic bromine, which is essential for preventing the side reactions that plague stronger reagents like molecular bromine (Br₂).

Q2: How critical is temperature control? A2: It is arguably the most critical parameter. The difference between a clean reaction at -78 °C and a complex mixture at 0 °C or room temperature is dramatic. Low temperatures ensure the reaction follows the path of lowest activation energy (C3 attack) and slows down subsequent reactions (over-bromination), giving you a wider window to stop the reaction upon completion.

Q3: Which solvents are recommended, and are there any to avoid? A3: Anhydrous polar aprotic solvents are best.

  • Recommended: N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Avoid: Protic or nucleophilic solvents like methanol, ethanol, or water, as they can participate in the reaction to form oxindoles or other byproducts. Chlorinated solvents like dichloromethane (DCM) can work but often show lower selectivity than DMF or THF for this type of reaction.

Q4: How can I effectively monitor the reaction progress? A4: Thin-layer chromatography (TLC) is an excellent tool. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) to achieve good separation. The starting material, mono-bromo, and di-bromo products should have distinct Rf values. Stain with a potassium permanganate (KMnO₄) dip, which is highly sensitive for electron-rich indoles and their products. The reaction is complete when the starting material spot has completely disappeared.

Q5: What are the best practices for work-up and purification? A5: Brominated indoles can be sensitive.

  • Work-up: Always quench the reaction to destroy any excess brominating agent before extraction. A wash with an aqueous solution of sodium thiosulfate is standard.

  • Purification: Do not delay purification. Purify the crude material by flash column chromatography as soon as possible after the work-up. The product can degrade if left in solution or on the benchtop for extended periods. Use a gradient elution on silica gel to separate the desired product from less polar starting material and more polar over-brominated or oxidized byproducts.

References

  • Tschirret-Guth, R. A. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship, University of California. Available at: [Link]

  • Proposed reaction mechanism for the direct bromination of indoles in... (n.d.). ResearchGate. Available at: [Link]

  • Wang, L., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules. Available at: [Link]

  • Gribble, G. W. (2015). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]

  • Campbell, J. B., & Piers, K. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange. Available at: [Link]

  • Rao, H. S. P., & Senthilkumar, S. P. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules. Available at: [Link]

  • Campbell, J. B., & Piers, K. (2010). Electrophilic Aromatic Substitution of a BN Indole. PMC. Available at: [Link]

  • Rao, H. S. P., & Senthilkumar, S. P. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. Available at: [Link]

  • Esmaeelian, B., et al. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Marine Drugs. Available at: [Link]

  • Esmaeelian, B., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI. Available at: [Link]

  • Ali, H., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Molecules. Available at: [Link]

  • Bromination - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Phillips, R. S., & Cohen, L. A. (1986). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, P., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Piers, K., & Brown, R. K. (1962). THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Guide for Indole Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for troubleshooting indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions during various indole synthesis protocols. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design. This resource is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

General Troubleshooting
Question 1: My indole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups.[1][2] For example, the widely used Fischer indole synthesis is known to be highly sensitive to both temperature and the strength of the acid catalyst.[1][3]

Key Considerations and Solutions:

  • Optimize Reaction Conditions: A systematic variation of temperature, reaction time, and catalyst concentration is often the first and most crucial step.[1][4]

  • Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine and carbonyl compounds, can lead to a host of unwanted side reactions.[1][4] Always ensure the purity of your reagents before commencing the synthesis.

  • Protecting Groups: If your starting materials contain sensitive functional groups, the use of protecting groups is advisable. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1][4]

  • Choice of Synthesis Route: The efficiency of indole synthesis is highly dependent on the desired substitution pattern. Some methods are inherently more suitable for certain substitution patterns than others.[1][4]

Fischer Indole Synthesis: Common Issues and Solutions

The Fischer indole synthesis is a robust and versatile method, but it is not without its challenges. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][5]

Question 2: My Fischer indole synthesis is failing or giving a very low yield, especially when targeting C3 N-substituted indoles. Why is this happening?

This is a frequently encountered problem and often points to a competing reaction pathway: the cleavage of the N-N bond in the hydrazone intermediate.[6][7]

Mechanistic Explanation:

The key step in the Fischer synthesis is a[8][8]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[5][9] However, electron-donating substituents on the carbonyl compound can stabilize a cationic intermediate that favors the cleavage of the N-N bond, thus preventing the desired cyclization.[1][6][7] This is a significant hurdle in the synthesis of 3-aminoindoles.[1][7]

Troubleshooting Strategies:

  • Catalyst Choice: Instead of strong protic acids (e.g., HCl, H2SO4), consider using Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[3][5][6] These can sometimes promote the desired cyclization over N-N bond cleavage.

  • Reaction Conditions: The choice and concentration of the acid catalyst, as well as the reaction temperature and time, are critical and often require empirical optimization.[1][3]

Question 3: I'm using an unsymmetrical ketone and getting a mixture of two indole regioisomers. How can I control the selectivity?

The formation of regioisomers arises from the non-selective formation of the enamine intermediate. Enolization can occur on either side of the ketone, leading to two different[8][8]-sigmatropic rearrangements and, consequently, a mixture of indole products.[6]

Controlling Regioselectivity:

  • Steric Hindrance: Generally, the major product results from enolization at the less sterically hindered position of the ketone.[6]

  • Acid Catalyst and Acidity: The regioselectivity is highly dependent on the reaction conditions.[10] Weaker acid catalysts can often lead to a decrease in selectivity.[6] Conversely, stronger acid catalysts and higher concentrations can favor the formation of the more substituted indole. For instance, using Eaton's reagent (P₂O₅/MeSO₃H) can provide excellent regiocontrol for the formation of 3-unsubstituted indoles.[11][12]

  • Solvent Effects: In some cases, diluting the reaction mixture with a solvent like sulfolane or dichloromethane can reduce degradation and improve yields.[11][12]

Question 4: My reaction mixture is showing multiple unexpected spots on TLC. What are the likely side products?

Besides regioisomers, several other side reactions can occur under the acidic and often harsh conditions of the Fischer indole synthesis.

Common Side Products:

  • Aldol Condensation: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation.[1][6] To minimize this, you can try adding the carbonyl compound slowly to the reaction mixture to keep its concentration low.[11]

  • Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted electrophilic aromatic substitution reactions.[1][6] Using milder acid catalysts and lower reaction temperatures can help mitigate this.[8][11]

  • Aniline and other Cleavage Products: As discussed in Question 2, N-N bond cleavage can generate byproducts such as aniline derivatives.[1][6]

  • Bis-indoles: In some instances, the newly formed indole can react with a reactive imine intermediate, leading to the formation of bis-indole byproducts, which can be difficult to separate.[9]

Troubleshooting Flowchart for Fischer Indole Synthesis

Fischer_Troubleshooting Start Low Yield or Reaction Failure Check_Substituents Are there strong electron-donating groups on the carbonyl? Start->Check_Substituents Regioisomer_Issue Mixture of Regioisomers Start->Regioisomer_Issue Side_Products_Issue Multiple Side Products on TLC Start->Side_Products_Issue Change_Catalyst Switch from protic acid to a Lewis acid (e.g., ZnCl2) Check_Substituents->Change_Catalyst Yes Optimize_Conditions Systematically optimize temperature, time, and catalyst concentration Check_Substituents->Optimize_Conditions No Change_Catalyst->Optimize_Conditions Check_Purity Verify purity of starting materials Optimize_Conditions->Check_Purity Control_Enolization Adjust acid strength/concentration (e.g., use Eaton's reagent) Regioisomer_Issue->Control_Enolization Steric_Control Utilize sterically bulky starting materials Control_Enolization->Steric_Control Aldol_Condensation Slowly add carbonyl compound Side_Products_Issue->Aldol_Condensation FC_Reactions Use milder acid and lower temperature Aldol_Condensation->FC_Reactions NN_Cleavage Consider alternative synthesis route FC_Reactions->NN_Cleavage

Caption: Troubleshooting workflow for common Fischer indole synthesis issues.

Bischler-Moehlau Indole Synthesis: Overcoming Harsh Conditions

The Bischler-Moehlau synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.[11] This method is notorious for often requiring harsh conditions, which can lead to low yields and a variety of byproducts.[1][11]

Question 5: My Bischler-Moehlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

This is a very common challenge with this synthesis due to its traditionally harsh reaction conditions and unpredictable regioselectivity.[1]

Improvement Strategies:

  • Milder Conditions: Recent advancements have focused on developing milder reaction conditions. The use of lithium bromide as a catalyst or employing microwave irradiation has shown promise in improving yields and reducing reaction times.[1][8]

  • Substrate Dependence: The yield and regiochemical outcome are highly dependent on the specific substrates used.[1][13] Careful selection of starting materials is crucial.

  • Mechanistic Complexity: The reaction can proceed through multiple mechanistic pathways, leading to both 2-aryl and 3-aryl indole products.[13] Understanding the potential pathways for your specific substrates can aid in optimizing conditions to favor the desired isomer.

Table 1: Comparison of Bischler-Moehlau Reaction Conditions

ConditionTraditional MethodModern Alternatives
Catalyst Strong acidsLithium bromide[8]
Heating Conventional high temperaturesMicrowave irradiation[8]
Yields Often low and variableGenerally improved[8]
Side Reactions Significant polymerization and rearrangements[11]Reduced side product formation
Larock Indole Synthesis: Palladium-Catalyzed Annulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.[1] It offers a convergent route to complex indoles.[9]

Question 6: I am observing significant side product formation in my Larock indole synthesis. What are the likely causes?

The efficiency of the Larock synthesis is highly dependent on the catalyst system, ligands, and reaction temperature.[8]

Common Issues and Solutions:

  • Chloride Additives: The use of more than one equivalent of a chloride additive, such as LiCl, can sometimes retard the reaction rate and increase the formation of side products.[1]

  • Temperature Control: High temperatures can lead to deleterious side reactions. If you observe byproducts at higher temperatures (e.g., 100 °C), try reducing the temperature to the 60-80 °C range.[8]

  • Catalyst and Ligand Optimization: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the catalytic cycle and for suppressing side reactions.[8]

Question 7: I am having trouble with the regioselectivity of my Larock indole synthesis. What determines the final product?

Regioselectivity in the Larock synthesis is determined during the migratory insertion step of the alkyne into the arylpalladium bond.[1]

Factors Influencing Regioselectivity:

  • Steric Effects: Generally, the larger substituent of the alkyne ends up at the C2 position of the indole.[1]

  • Electronic Effects: The electronic properties of the substituents on both the alkyne and the aniline can also influence the regiochemical outcome.[1]

  • Reaction Conditions: As with other indole syntheses, the specific reaction conditions can play a role in directing the regioselectivity.

Larock Indole Synthesis - Catalytic Cycle

Larock_Cycle Pd0 Pd(0) ArylPdII Aryl-Pd(II)-I Pd0->ArylPdII Oxidative Addition Alkyne_Complex Alkyne Complex ArylPdII->Alkyne_Complex Coordination VinylPdII Vinyl-Pd(II) Alkyne_Complex->VinylPdII Migratory Insertion Indole_Complex Indole-Pd(II) VinylPdII->Indole_Complex Intramolecular Amination Indole_Complex->Pd0 Reductive Elimination Product Indole Indole_Complex->Product o_Iodoaniline o-Iodoaniline o_Iodoaniline->ArylPdII Alkyne Alkyne Alkyne->Alkyne_Complex Base Base Base->Indole_Complex

Caption: Simplified catalytic cycle for the Larock indole synthesis.

Experimental Protocols
General Protocol for Fischer Indole Synthesis
  • Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound in a suitable solvent (e.g., ethanol or acetic acid). Stir the mixture at room temperature until TLC analysis indicates complete formation of the hydrazone.[8]

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture.[6]

  • Heating: Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring. The optimal temperature and time will depend on the specific substrates and catalyst used.[6]

  • Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]

General Protocol for Larock Indole Synthesis
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., P(tBu)₃).[8]

  • Reagent Addition: Add the o-iodoaniline, the alkyne, and a base (e.g., K₂CO₃) to the reaction vessel.

  • Solvent and Heating: Add a suitable solvent (e.g., DMF) and heat the reaction mixture to the desired temperature (e.g., 80-100 °C), monitoring the progress by TLC.

  • Work-up and Purification: Cool the reaction mixture and dilute it with an organic solvent. Filter the mixture through a pad of celite to remove palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the product by column chromatography.[8]

References
  • Benchchem. (2025).
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Benchchem. (2025).
  • Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • (n.d.). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis.
  • (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Zeolites as Catalysts in the Fischer Indole Synthesis.
  • ACS Publications. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
  • Uchida, T., Saito, R., Takao, K., & Ogura, A. (2025). Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization.
  • EurekAlert!. (2023).
  • Grokipedia. (n.d.). Larock indole synthesis.
  • NIH. (n.d.).
  • Beilstein Journals. (2015).
  • MDPI. (2021).
  • RSC Publishing. (2025).
  • (n.d.).
  • NIH. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PMC.

Sources

Alternative catalysts for the synthesis of 6-bromo-4-methoxy-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-bromo-4-methoxy-7-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols regarding alternative catalysts for this specific indole synthesis. Our goal is to move beyond standard procedures and equip you with the knowledge to optimize your reaction, overcome common hurdles, and explore more efficient, cost-effective, and sustainable catalytic systems.

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, and the target molecule, 6-bromo-4-methoxy-7-methyl-1H-indole, presents a unique set of challenges and opportunities due to its specific substitution pattern. Traditional methods often rely on harsh conditions or expensive catalysts. This guide explores robust alternatives, focusing on the causality behind experimental choices to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Fischer indole synthesis of the target indole is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low yields in a Fischer indole synthesis are common and can stem from several factors, particularly with a substituted phenylhydrazine like (3-bromo-5-methoxy-2-methylphenyl)hydrazine.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[2] A catalyst that is too strong (e.g., concentrated H₂SO₄) can cause degradation of the starting material or product, while one that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement efficiently.[2][3] The electron-donating methoxy group on your arylhydrazine can also lead to side reactions under harsh acidic conditions.[1]

    • Solution: Switch from a strong Brønsted acid to a milder Lewis acid. Zinc chloride (ZnCl₂) is a classic and effective choice that can reduce N-N bond cleavage.[2][4] Boron trifluoride (BF₃·OEt₂) is another excellent alternative.[2] A systematic screening of acid catalysts is highly recommended.

  • Substituent Effects: The electron-donating methoxy group can over-stabilize a key cationic intermediate, which may favor a competing N-N bond cleavage pathway over the desired cyclization.[1][5] This is a known challenge for certain substitution patterns.

    • Solution: Lowering the reaction temperature can help disfavor the N-N cleavage side reaction.[2] Additionally, employing a palladium-catalyzed approach (Buchwald modification), which forms the hydrazone in situ from an aryl bromide and benzophenone hydrazone, can bypass the stability issues of the isolated arylhydrazine.[3][6]

  • Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl partner can significantly inhibit the reaction or lead to unwanted side products.[1][2]

    • Solution: Ensure the phenylhydrazine is pure and stored under inert gas, as they can be sensitive to air and light. Recrystallize or chromatograph the starting materials if purity is questionable.

Q2: I am attempting a palladium-catalyzed synthesis (e.g., Larock annulation) to create the indole core, but the reaction is sluggish or stalls. What should I investigate?

A2: Palladium-catalyzed indole syntheses are powerful but sensitive to several parameters.

  • Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium intermediates and promoting efficient catalytic turnover.[7] A reaction without a ligand, or with an inappropriate one, will often stall.

    • Solution: Triphenylphosphine (PPh₃) is a standard ligand for the Larock synthesis.[7][8] If this is not effective, consider screening other ligands. However, be aware that some bisphosphine ligands can exhibit poor reactivity.[9][10]

  • Catalyst Precursor and Oxidation State: The active catalyst is a Pd(0) species. While precursors like Pd(OAc)₂ are common, they require in situ reduction.[7] If this reduction is inefficient, the catalytic cycle will not initiate properly.

    • Solution: Ensure your reaction conditions (solvent, base, temperature) are suitable for generating the Pd(0) catalyst. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes improve results.[11]

  • Base and Additives: The choice of base is critical. Carbonate bases like K₂CO₃ or Na₂CO₃ are standard.[7] In some cases, additives are necessary.

    • Solution: The addition of lithium chloride (LiCl) has been shown to improve yields and reproducibility in many Larock-type reactions.[8]

Q3: My reaction is producing a complex mixture of side products. How can I improve selectivity?

A3: Side product formation is often a result of reaction conditions being too harsh or not optimized for your specific substrate.

  • Aldol Condensation: If your carbonyl partner in a Fischer synthesis has α-hydrogens, it can undergo self-condensation under acidic conditions.[1][12]

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Adding the carbonyl compound slowly to the reaction mixture can also minimize its concentration and reduce self-condensation.[12]

  • Regioselectivity Issues: When using an unsymmetrical ketone in the Fischer synthesis, two different indole regioisomers can form.[4][12]

    • Solution: The choice of acid catalyst and its concentration can control regioselectivity. Stronger acids often favor the formation of the more substituted indole.[12] For the synthesis of the target molecule, a simple two-carbon aldehyde equivalent (like acetaldehyde) is typically used to avoid this issue.

  • Metal-Catalyzed C-H Activation: In palladium-catalyzed reactions, undesired C-H activation at other positions on the indole ring or starting materials can occur, leading to byproducts.

    • Solution: This is highly dependent on the ligand and directing group. Fine-tuning the ligand and reaction temperature can often mitigate these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most promising and cost-effective alternatives to palladium catalysts for synthesizing this indole?

A1: There is a strong drive to replace expensive and potentially toxic palladium catalysts. Several excellent alternatives are emerging:

  • Copper (Cu) Catalysis: Copper is significantly cheaper than palladium and has shown great promise. Copper(I) iodide (CuI) can be used in domino reactions to synthesize indole-2-carboxylic esters and for N-arylation of the indole ring.[13][14] Recent work has even shown copper can be used to functionalize traditionally unreactive positions on the indole core.[15]

  • Nickel (Ni) Catalysis: Nickel offers a cost-effective alternative to palladium for Larock-type heteroannulation reactions, providing good to excellent yields under mild conditions.[7][16]

  • Gold (Au) Catalysis: Gold catalysts, such as NaAuCl₄·2H₂O, are highly efficient for the cyclization of 2-alkynylanilines to form indoles under very mild, often room-temperature, conditions.[17][18] This method is notable for its high functional group tolerance and simple product isolation.[18]

Q2: Are there any viable metal-free alternatives for this synthesis?

A2: Yes, metal-free approaches are gaining traction. For the Bischler-Möhlau synthesis, which traditionally uses harsh conditions, modern protocols use microwave irradiation without any metal catalyst, offering an environmentally friendly alternative.[19][20] Additionally, organocatalytic methods using N-heterocyclic carbenes (NHCs) have been developed for the synthesis of 2-aryl indoles.[21]

Q3: How do I choose the best synthetic route for my target molecule, 6-bromo-4-methoxy-7-methyl-1H-indole?

A3: The best route depends on the availability of starting materials, desired scale, and tolerance for optimization.

  • Fischer Indole Synthesis: A good choice if the corresponding (3-bromo-5-methoxy-2-methylphenyl)hydrazine is accessible. It is a classic, well-studied method, but may require optimization of the acid catalyst.[3][22]

  • Larock Indole Synthesis: An excellent and highly versatile option if you are starting from a substituted o-iodoaniline. It allows for the construction of complex indoles in a single step but requires a palladium or nickel catalyst.[7][23]

  • Bartoli Indole Synthesis: This is an efficient method specifically for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4][24] Given the 7-methyl substituent on your target, this is a very strong candidate.

Q4: Can I use microwave irradiation to accelerate my indole synthesis?

A4: Absolutely. Microwave-assisted synthesis has been successfully applied to several indole syntheses, most notably the Fischer and Bischler-Möhlau methods.[2][19][20] It often leads to dramatically reduced reaction times, improved yields, and can enable the use of solvent-free conditions, enhancing the green profile of the synthesis.[20]

Visualization of Experimental Workflows

Catalyst Selection and Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your indole synthesis.

G cluster_0 Phase 1: Route Selection cluster_1 Phase 2: Catalyst Screening cluster_2 Phase 3: Optimization & Analysis Start Define Target Indole: 6-bromo-4-methoxy-7-methyl-1H-indole Route_Decision Assess Starting Material Availability Start->Route_Decision Fischer Fischer Synthesis (Hydrazine available) Route_Decision->Fischer Yes Larock Larock/Modern Annulation (o-Haloaniline available) Route_Decision->Larock Yes Bartoli Bartoli Synthesis (o-Nitroarene available) Route_Decision->Bartoli Yes Screen_Fischer Screen Acid Catalysts: - Brønsted (p-TsOH) - Lewis (ZnCl₂, BF₃·OEt₂) Fischer->Screen_Fischer Screen_Larock Screen Metal Catalysts: - Palladium (Pd(OAc)₂) - Nickel (Ni(dppp)Cl₂) - Copper (CuI) Larock->Screen_Larock Screen_Bartoli Standard Conditions: (Vinyl MgBr) Bartoli->Screen_Bartoli Optimization Optimize: - Temperature - Solvent - Reaction Time - Ligand (if applicable) Screen_Fischer->Optimization Screen_Larock->Optimization Screen_Bartoli->Optimization Analysis Analyze Yield & Purity (HPLC, NMR, MS) Optimization->Analysis Success Synthesis Successful Analysis->Success Troubleshooting Start Low Yield Observed Check_Purity Are Starting Materials Pure? Start->Check_Purity Purify Purify Reactants (Chromatography/ Recrystallization) Check_Purity->Purify No Check_Catalyst Is Catalyst Appropriate? Check_Purity->Check_Catalyst Yes Purify->Start Screen_Catalysts Screen Alternative Catalysts (e.g., Lewis vs. Brønsted acid, Pd vs. Ni vs. Cu) Check_Catalyst->Screen_Catalysts No Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Screen_Catalysts->Start Optimize_Conditions Systematically Vary: - Temperature - Concentration - Reaction Time Check_Conditions->Optimize_Conditions No Success Yield Improved Check_Conditions->Success Yes Optimize_Conditions->Start

Caption: A systematic decision tree for troubleshooting low reaction yields.

Comparative Data on Alternative Catalysts

The table below summarizes various catalytic systems applicable to indole synthesis, providing a comparative overview to guide your experimental design.

Synthesis MethodCatalyst SystemTypical ConditionsAdvantagesDisadvantagesKey References
Fischer (Lewis Acid) ZnCl₂, BF₃·OEt₂80-150 °C, often neat or in high-boiling solventMilder than Brønsted acids, can improve yields, cost-effective.Still requires elevated temperatures, sensitive to substrate.[2][3][22]
Larock Annulation Pd(OAc)₂ / PPh₃100 °C, DMF, K₂CO₃ baseHigh versatility, excellent for 2,3-disubstituted indoles, good yields.Expensive palladium catalyst, potential for toxic metal contamination.[7][8][23]
Larock (Alternative) Ni(dppp)Cl₂Mild conditions, Et₃N baseCost-effective alternative to palladium, broad functional group tolerance.May require specific ligands, scope might be narrower than palladium.[7][16]
Gold-Catalyzed NaAuCl₄·2H₂ORoom Temperature, EtOH or EtOH/H₂OExtremely mild conditions, high efficiency, simple workup, sustainable.Gold catalyst is still a precious metal, requires 2-alkynylaniline precursor.[17][18]
Bischler (Microwave) None (Microwave-assisted)540 W, 45-60 sec, solvent-freeEnvironmentally friendly, rapid, avoids metal catalysts and solvents.Can have low yields, mechanism can be complex leading to side products.[19][20]
Copper-Catalyzed CuI / Ligand80-110 °C, various solvents (e.g., Toluene, DMF)Inexpensive catalyst, complements palladium methods, good functional scope.Can require specific ligands, may be slower than palladium-catalyzed reactions.[13][14]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established literature. They must be adapted and optimized for the specific synthesis of 6-bromo-4-methoxy-7-methyl-1H-indole. All experiments should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Lewis Acid-Catalyzed Fischer Indole Synthesis

This protocol uses zinc chloride as a milder alternative to strong Brønsted acids.

  • Hydrazone Formation (Optional, can be done in situ):

    • In a round-bottom flask, dissolve (3-bromo-5-methoxy-2-methylphenyl)hydrazine (1.0 equiv) in ethanol.

    • Add acetaldehyde (1.1 equiv) dropwise at room temperature.

    • Stir the mixture for 1-2 hours until hydrazone formation is complete (monitor by TLC).

    • Remove the solvent under reduced pressure. The crude hydrazone can be used directly.

  • Cyclization:

    • To a clean, dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (ZnCl₂, 1.5 - 2.0 equiv).

    • Add the crude hydrazone from the previous step.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring. The mixture will likely become a thick paste or melt.

    • Maintain heating for 2-6 hours, monitoring the reaction progress by TLC.

    • Note: The optimal temperature and time depend heavily on the substrate and must be determined empirically. [1]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully add water and a suitable organic solvent (e.g., ethyl acetate).

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-bromo-4-methoxy-7-methyl-1H-indole.

Protocol 2: Palladium-Catalyzed Larock-Type Indole Synthesis

This protocol is a powerful method for constructing the indole ring from an o-iodoaniline precursor.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-iodo-3-bromo-5-methoxy-6-methylaniline (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and triphenylphosphine (PPh₃, 0.10 equiv).

    • Add potassium carbonate (K₂CO₃, 2.0 equiv) and lithium chloride (LiCl, 1.0 equiv). [8] * Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous, degassed DMF as the solvent.

    • Add the alkyne partner (e.g., 1-butyne or a suitable equivalent, 1.5-2.0 equiv).

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS over 12-24 hours. [7] * Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with water and ethyl acetate.

    • Filter through a pad of celite to remove inorganic salts.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. 17

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. 1

  • Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones. 2

  • Grokipedia. Larock indole synthesis. 7

  • Organic Chemistry Portal. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. 6

  • Wikipedia. Bischler–Möhlau indole synthesis. 19

  • Benchchem. Troubleshooting unexpected side products in indole synthesis. 4

  • Benchchem. "common side reactions in indole-pyrrole synthesis". 12

  • ACS Publications. The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. Organic Letters. 25

  • Wikipedia. Fischer indole synthesis. 3

  • Benchchem. A Comparative Guide to Modern Indole Synthesis: Evaluating Alternatives to 2-(Bromomethyl)benzaldehyde. 23

  • ResearchGate. Synthesis of Indoles through Larock Annulation: Recent Advances. 16

  • Organic Chemistry Portal. Synthesis of indoles. 11

  • ACS Publications. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 26

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. 27

  • ACS Publications. Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society. 28

  • PMC. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. 29

  • Brieflands. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. 22

  • ACS Publications. Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. 8

  • RSC Publishing. Gold(i)-catalysed cascade reactions in the synthesis of 2,3-fused indole derivatives. Chemical Communications. 30

  • ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. 31

  • ACS Publications. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics. 32

  • ResearchGate. Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. 9

  • ACS Publications. General and Efficient Indole Syntheses Based on Catalytic Amination Reactions. Organic Letters. 33

  • Benchchem. alternative reagents to N-ethyl-2-iodoaniline for indole synthesis. 34

  • PMC. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. 10

  • Organic Chemistry Portal. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles. 18

  • ConnectSci. An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. 35

  • NIH. N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC. 21

  • RSC Publishing. Gold-catalyzed ligand-controlled annulation for the construction of indoles and furoindoles. Chemical Communications. 36

  • ResearchGate. Gold‐catalyzed synthesis of polycyclic and complex indoles. 37

  • RSC Publishing. Copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. 38

  • ACS Publications. The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. 13

  • Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. 20

  • ResearchGate. Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis. 39

  • Chiba University. Scientists crack indole's toughest bond with copper, unlocking new medicines. 15

  • Synthesis and Chemistry of Indole. 24

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. 40

  • ACS Publications. Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Sustainable Chemistry & Engineering. 14

  • PMC. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. 41

  • ChemicalBook. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7. 42

  • NIH. Why Do Some Fischer Indolizations Fail?. PMC. 5

  • Benchchem. Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview. 43

Sources

Troubleshooting palladium catalyst inhibition in indole coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Indole Couplings . As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes. Here, we will dissect the thermodynamic and kinetic causality behind palladium (Pd) catalyst inhibition in indole-containing systems, providing you with self-validating protocols and mechanistic troubleshooting strategies.

PART 1: Mechanistic Insights – The Causality of Catalyst Inhibition

Indoles are notoriously challenging substrates in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, and Heck couplings). They frequently lead to stalled reactions, black palladium precipitation, and low yields. Understanding why this happens is the first step to rational optimization.

Q: Why does my palladium catalyst deactivate when using unprotected indoles? A: Unprotected indoles act as strong σ -donor and π -acceptor ligands. The nitrogen atom (and occasionally the C3 position) can bind tightly to the electrophilic Pd(II) center [1]. During a catalytic cycle, the intermediate arylpalladium amido complex can fall into an off-cycle resting state. If the supporting phosphine ligand is not sufficiently bulky, multiple indole molecules can coordinate to the metal, forming a highly stable, catalytically inactive bis-indolide Pd(II) complex. This thermodynamic sink effectively "poisons" the catalyst, preventing the crucial reductive elimination step [2].

Q: How does base selection influence this resting state? A: The base dictates the turnover-limiting step. In polar solvents, the base facilitates the dissociation of the halide from the oxidative addition complex. However, if the base is too weak, the indole N-H is not deprotonated efficiently, stalling the transmetalation/ligand exchange step. Conversely, if the base is too strong or highly nucleophilic, it can compete with the indole for Pd coordination, creating a different, overly stable resting state[3].

G Pd0 Active Catalyst Pd(0)L OA Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OA + Ar-X BaseEx Base Exchange [Pd(II)(Ar)(OtBu)L] OA->BaseEx + NaOtBu - NaX Amido Pd-Indolide Complex [Pd(II)(Ar)(Indolyl)L] BaseEx->Amido + Indole - tBuOH Product N-Aryl Indole Product + Pd(0)L Amido->Product Reductive Elimination Resting OFF-CYCLE RESTING STATE Stable Bis-Indolide Complex (Catalyst Poisoning) Amido->Resting Excess Indole / Insufficient Ligand Bulk Product->Pd0 Catalyst Turnover Resting->Amido Heat / Bulky Ligand

Caption: Catalytic cycle of indole N-arylation illustrating the off-cycle Pd-indolide resting state.

PART 2: Troubleshooting Guide & FAQs

Issue 1: Stalled Buchwald-Hartwig N-Arylation of Indoles

  • Symptom: Reaction stalls at <30% conversion; starting materials remain unconsumed.

  • Causality: The intermediate Pd-indolide complex is too stable, preventing reductive elimination.

  • Solution: Switch to highly sterically hindered, electron-rich biaryl phosphine ligands. Ligands such as tBuXPhos or DavePhos force the Pd center into a geometry that accelerates reductive elimination and sterically blocks a second indole molecule from coordinating [4].

Issue 2: Poor Yield in Suzuki-Miyaura Coupling with Indole Halides

  • Symptom: High levels of protodeboronation or homocoupling; low cross-coupling yield.

  • Causality: The free N-H of the indole halide interferes with the transmetalation step or poisons the catalyst via competitive coordination.

  • Solution: Implement a pre-coupling mitigation strategy by masking the N-H group. N-Boc (tert-butyloxycarbonyl) or N-Ts (tosyl) protection eliminates the σ -donor capability of the nitrogen, restoring standard Suzuki reactivity [5].

Issue 3: High Residual Palladium in the Final Indole API

  • Symptom: Elemental analysis (ICP-MS) shows Pd levels >10 ppm after standard workup.

  • Causality: Strong chelation of palladium to the indole moiety (especially if C3 or N-H are accessible) makes standard aqueous washing ineffective.

  • Solution: Employ a functionalized solid-supported scavenger with a higher affinity for Pd than the indole substrate. Thiol-based scavengers (e.g., SiliaMetS Thiol) or dimercaptotriazine (DMT) resins are required to break the Pd-indole chelate [1].

G Start Reaction Stalled / Low Yield CheckIndole Is the Indole Unprotected? Start->CheckIndole YesUnprotected Yes CheckIndole->YesUnprotected NoProtected No (Protected) CheckIndole->NoProtected LigandCheck Switch to Bulky Ligand (tBuXPhos, DavePhos) YesUnprotected->LigandCheck Scavenger High Pd in Product? Use Thiol Scavenger NoProtected->Scavenger Proceed to Workup BaseCheck Optimize Base (NaOtBu -> K3PO4) LigandCheck->BaseCheck Protect Apply N-Boc/N-Ts Protection Strategy BaseCheck->Protect If still failing BaseCheck->Scavenger Success

Caption: Decision tree for troubleshooting stalled palladium-catalyzed indole couplings.

PART 3: Data Presentation & Experimental Protocols

Quantitative Ligand Selection Matrix

To prevent off-cycle resting states, ligand selection must be quantitatively matched to the steric demands of the amine/indole.

LigandPhosphine TypePrimary Use Case in Indole ChemistryRelative Steric Bulk
BINAP BidentatePoor for indoles; forms stable resting states.Low
XPhos Monodentate BiarylGood for primary anilines, moderate for indoles.High
DavePhos Monodentate BiarylOptimal for standard N-arylation of indoles. High
tBuXPhos Monodentate BiarylOptimal for highly hindered indoles / indazoles. Very High
BrettPhos Monodentate BiarylSpecifically tuned for primary amines; less ideal for indoles.Very High
Protocol A: Self-Validating Buchwald-Hartwig N-Arylation of Unprotected Indole

This protocol uses a Pd G3 precatalyst system to ensure rapid generation of the active monoligated Pd(0) species, bypassing the initiation delays that often lead to catalyst decomposition.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Indole (1.0 equiv), Aryl Halide (1.1 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Loading: Add the[(tBuXPhos)Pd(cinnamyl)Cl] precatalyst (2 mol%) and free tBuXPhos ligand (2 mol%). Causality note: The 1:1 Pd-to-ligand ratio prevents the formation of unreactive bis-ligated Pd(0) complexes.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the flask and remove it from the glovebox.

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • Validation Check: Monitor by TLC/LC-MS. If the reaction stalls at ~50%, the base may have been consumed by ambient moisture, or the aryl halide underwent protodehalogenation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated Pd black.

Protocol B: N-Boc Protection as a Pre-Coupling Mitigation Strategy

If Protocol A fails due to extreme steric hindrance or electronic deactivation, masking the indole is required.

  • Reaction Setup: Dissolve the indole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) as a nucleophilic catalyst.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 equiv) at 0 °C. Causality note: DMAP attacks Boc 2​ O to form a highly electrophilic intermediate, accelerating the reaction with the weakly nucleophilic indole nitrogen.

  • Completion: Allow to warm to room temperature and stir for 2-4 hours until complete by TLC.

  • Workup: Wash with 1N HCl to remove DMAP, followed by brine. Dry over Na 2​ SO 4​ and concentrate. The resulting N-Boc indole can now be subjected to standard Suzuki/Heck conditions without poisoning the Pd catalyst.

PART 4: References

  • Sunesson, Y., et al. "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry, 2014. Available at:[Link]

  • ChemRxiv. "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases." ChemRxiv, 2019. Available at: [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2000. Available at:[Link]

Validation & Comparative

Structure-Activity Relationship (SAR) and Scaffold Comparison Guide: 6-Bromo-4-methoxy-7-methyl-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for a Privileged Scaffold

In modern medicinal chemistry, the selection of a starting building block dictates the trajectory of an entire drug discovery program. While unsubstituted indoles are ubiquitous, they often suffer from poor metabolic stability and lack target selectivity. The compound 6-bromo-4-methoxy-7-methyl-1H-indole has emerged as a highly functionalized, privileged bicyclic heteroaromatic scaffold.

This guide objectively compares the performance of the 6-bromo-4-methoxy-7-methyl-1H-indole scaffold against traditional alternatives. By analyzing the causality behind its structural features, we demonstrate why this specific substitution pattern is highly prized—particularly in the development of Selective Aryl Hydrocarbon Receptor Modulators (SAhRMs) —and how its orthogonal reactivity enables rapid Structure-Activity Relationship (SAR) exploration .

Scaffold Rationale & Structural Causality

To understand the superiority of this scaffold, we must deconstruct the causality behind each functional group:

  • The 4-Methoxy Group (Electronic Tuning & Binding): The methoxy group at the C-4 position acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the indole core, altering the HOMO/LUMO gap. In the context of receptor binding (such as the AhR binding cleft), the oxygen atom serves as a critical, directional hydrogen-bond acceptor that unsubstituted indoles lack.

  • The 7-Methyl Group (Metabolic Shielding): The C-7 position of the indole ring is a notorious liability, highly susceptible to cytochrome P450-mediated oxidation. The installation of a 7-methyl group acts as a steric shield, blocking this metabolic soft spot and significantly increasing the compound's half-life ( t1/2​ ) in human liver microsomes. Furthermore, it restricts the rotational degrees of freedom of the scaffold when bound to a target protein, minimizing entropic penalties.

  • The 6-Bromo Handle (Orthogonal Reactivity): Direct electrophilic aromatic substitution on indoles typically occurs at the C-3 position. Pre-installing a bromine atom at the sterically hindered C-6 position provides an orthogonal reactivity handle. This enables late-stage functionalization (LSF) via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the critical 4,7-substitution pattern .

AhR_Pathway Ligand 4-OMe-7-Me-Indole (Ligand) AhR_Cytosol Cytosolic AhR (Inactive) Ligand->AhR_Cytosol Binds to AhR_Ligand Ligand-AhR Complex (Activated) AhR_Cytosol->AhR_Ligand Conformational Change Nucleus Nuclear Translocation AhR_Ligand->Nucleus Translocates ARNT ARNT Heterodimerization Nucleus->ARNT Pairs with XRE Gene Transcription (XRE Binding) ARNT->XRE Activates

AhR signaling pathway modulated by 4-methoxy-7-methylindole analogs.

Comparative Scaffold Performance

When designing a library, selecting the right core is critical. Table 1 objectively compares the performance of the 6-bromo-4-methoxy-7-methyl-1H-indole scaffold against widely available alternatives.

Table 1: Physicochemical and Reactivity Comparison of Indole Scaffolds

Feature6-Br-4-OMe-7-Me-Indole6-Bromoindole5-MethoxyindoleUnsubstituted Indole
AhR Modulation Profile Selective Agonist (SAhRM)Weak / Non-selectiveModerate AgonistWeak Agonist
Metabolic Stability High (C-7 sterically blocked)Moderate (C-7 exposed)Low (C-4/C-7 exposed)Low (Rapid oxidation)
LSF Versatility Excellent (C-6 Br handle)Excellent (C-6 Br handle)Poor (No halogen handle)Poor
Electronic Profile Electron-rich (C-4 OMe)NeutralElectron-rich (C-5 OMe)Neutral

SAR of 6-Substituted Analogs

By utilizing the 6-bromo handle, researchers can generate a diverse array of analogs to probe the hydrophobic binding pockets of target receptors. Table 2 highlights representative SAR data demonstrating how substitutions at the C-6 position impact both lipophilicity (ClogP) and biological activity (using AhR activation as a model system).

Table 2: Representative SAR Data for 6-Substituted 4-Methoxy-7-Methylindole Analogs

C-6 Substituent (R)ClogPAhR Activation (EC₅₀, nM)SAR Rationale & Causality
-Bromo (Parent)3.1450Establishes the baseline hydrophobic interaction in the binding cleft.
-Phenyl 3.8120The extended aromatic system enhances π−π stacking with receptor Phe/Tyr residues.
-3-Pyridyl 2.985The nitrogen heteroatom introduces a critical hydrogen bond, significantly boosting potency.
-Morpholino 2.2>10,000The sp3 character causes a loss of planarity, sterically clashing with the narrow binding pocket.
-Methyl 2.6850Insufficient steric bulk to fully occupy the hydrophobic cleft, leading to a drop in affinity.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in checks to confirm success before proceeding.

Protocol A: Divergent Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Replace the C-6 bromine with an aryl/heteroaryl group.

  • Reagent Preparation: In a flame-dried Schlenk tube, combine 6-bromo-4-methoxy-7-methyl-1H-indole (1.0 eq), the desired arylboronic acid (1.5 eq), and K3​PO4​ (3.0 eq).

  • Catalytic Activation (Causality): Add Pd(dppf)Cl2​ (0.05 eq). Why this catalyst? The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step. This is chemically necessary to overcome the severe steric hindrance imposed by the adjacent 7-methyl group.

  • Reaction Execution & Self-Validation: Suspend the mixture in degassed 1,4-Dioxane/Water (4:1). Heat to 90°C.

    • Self-Validation Check: At 4 hours, pull a 10 µL aliquot for LC-MS. The reaction is only deemed complete when the characteristic 1:1 isotopic doublet of the brominated starting material ( [M]+ and [M+2]+ ) completely disappears, ensuring >99% conversion.

  • Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC to achieve >95% purity required for biological screening.

Protocol B: in vitro SAR Screening (AhR Reporter Gene Assay)

Objective: Quantify the biological activity of the synthesized analogs.

  • Cell Seeding: Seed HepG2 cells stably transfected with an XRE-driven luciferase reporter construct into a 384-well plate at 1×104 cells/well. Incubate for 24 hours.

  • Compound Treatment & Self-Validation: Treat cells with a 10-point dose-response titration of the synthesized analogs (0.1 nM to 10 µM).

    • Self-Validation Check (Z'-factor): Include 10 nM FICZ (6-formylindolo[3,2-b]carbazole) as a positive control and 0.1% DMSO as a vehicle control on every plate. Calculate the Z'-factor. The assay data is only accepted if Z′>0.5 , proving the assay has sufficient dynamic range and low variability to distinguish true SAR trends.

  • Readout: After 24 hours, add luciferase substrate and measure luminescence. Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

SAR_Workflow Scaffold 6-Br-4-OMe-7-Me-Indole Coupling Pd-Cross Coupling Scaffold->Coupling Purification HPLC Purification Coupling->Purification Assay AhR Reporter Assay Purification->Assay SAR SAR Analysis Assay->SAR

Experimental workflow for analog generation and SAR screening.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones Source: ACS Omega URL: [Link]

Comparing Fischer indole synthesis with other methods for substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of countless natural products, pharmaceuticals, and advanced materials. As a Senior Application Scientist, I frequently evaluate synthetic routes based on bench-level reliability, regiochemical control, and functional group tolerance. While the classical Fischer Indole Synthesis (FIS) remains a foundational pillar of heterocyclic chemistry, modern transition-metal-catalyzed and Grignard-mediated methodologies—such as the Larock annulation and Bartoli synthesis—have emerged to solve specific regiochemical challenges.

This guide provides an objective, data-driven comparison of these methodologies, detailing the mechanistic causality behind their experimental design and providing self-validating protocols for bench execution.

Strategic Overview & Mechanistic Causality

Choosing the correct indole synthesis method requires understanding the mechanistic forces that dictate regioselectivity and functional group tolerance.

The Fischer Indole Synthesis (FIS) The FIS relies on the acid-catalyzed reaction between a phenylhydrazine and a ketone or aldehyde. The causality of the reaction hinges on a [3,3]-sigmatropic rearrangement. The addition of a Lewis acid (e.g., ZnCl₂) or Brønsted acid (e.g., polyphosphoric acid) is not merely to accelerate the reaction; it specifically protonates the enamine tautomer, drastically weakening the N–N bond and driving the sigmatropic shift . While highly scalable, FIS struggles with unsymmetrical ketones, often yielding a mixture of C2/C3 regioisomers.

The Larock Annulation To bypass the regiochemical ambiguity of the FIS, the Larock annulation employs a palladium-catalyzed cross-coupling between o-iodoanilines and internal alkynes. The causality of its high regiocontrol is purely steric: during the alkyne migratory insertion step, the bulkier substituent of the alkyne orients itself adjacent to the palladium center to minimize steric clash with the aryl ring. This reliably places the larger group at the C2 position and the smaller group at the C3 position of the resulting indole .

The Bartoli Indole Synthesis Synthesizing 7-substituted indoles is notoriously difficult via FIS due to steric clashing during the cyclization step. The Bartoli synthesis solves this by reacting o-substituted nitroarenes with three equivalents of a vinyl Grignard reagent. The ortho-substituent is mandatory; its causality lies in forcing the nitro group out of the aromatic plane. This prevents resonance delocalization, exposing the nitro oxygen to direct nucleophilic attack by the Grignard reagent, which initiates a cascade leading to a [3,3]-sigmatropic rearrangement .

Decision Matrix: Selecting the Optimal Synthetic Route

DecisionTree Start Target: Substituted Indole Q1 Symmetric Ketone/Aldehyde Available? Start->Q1 FIS Fischer Indole Synthesis (Broad scope, low cost) Q1->FIS Yes Q2 Regiocontrol required at C2/C3? Q1->Q2 No / Complex Larock Larock Annulation (Pd-catalyzed, high regiocontrol) Q2->Larock Yes (Alkyne precursor) Q3 Substituent at C7 required? Q2->Q3 No Q3->FIS No Bartoli Bartoli Synthesis (Requires ortho-substituent) Q3->Bartoli Yes (Nitroarene precursor)

Decision tree for selecting the optimal indole synthesis method based on substitution.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three methodologies based on recent literature and bench-level optimizations.

ParameterFischer Indole SynthesisLarock AnnulationBartoli Synthesis
Key Precursors Phenylhydrazine + Ketoneo-Iodoaniline + Alkyneo-Substituted Nitroarene + Vinyl Grignard
Catalyst / Promoter Lewis/Brønsted Acid (ZnCl₂, PPA)Pd(0) source (e.g., Pd(OAc)₂)None (Requires 3 eq. Grignard)
Regioselectivity Poor with unsymmetrical ketonesExcellent (Bulky group at C2)Excellent (Specific to 7-substitution)
Functional Group Tolerance Low (Harsh acidic conditions)High (Mild basic conditions)Moderate (Grignard-sensitive groups fail)
Typical Yields 60% – 90%50% – 85%30% – 70%
Scalability Excellent (Kilogram scale)Moderate (Limited by Pd cost)Low to Moderate (Exothermic Grignard)

Mechanistic Pathways

Mechanism cluster_FIS Fischer Indole Synthesis cluster_Larock Larock Annulation A1 Phenylhydrazine + Ketone A2 Hydrazone Formation A1->A2 A3 [3,3]-Sigmatropic Rearrangement A2->A3 A4 Aminal Cyclization & -NH3 A3->A4 A5 Indole Product A4->A5 B1 o-Iodoaniline + Internal Alkyne B2 Pd(0) Oxidative Addition B1->B2 B3 Regioselective Alkyne Insertion B2->B3 B4 Reductive Elimination B3->B4 B5 Indole Product B4->B5

Mechanistic comparison between Fischer Indole Synthesis and Larock Annulation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes observable physical changes that confirm the mechanistic progression of the reaction.

Protocol A: Fischer Indole Synthesis of 2-Phenylindole (Solvent-Free Melt)

This classical protocol utilizes anhydrous zinc chloride as a Lewis acid .

Reagents: Acetophenone phenylhydrazone (5.3 g, 25 mmol), powdered anhydrous ZnCl₂ (25.0 g).

  • Preparation: In a 1-L beaker, intimately mix the freshly prepared acetophenone phenylhydrazone with the powdered anhydrous ZnCl₂.

  • Thermal Activation: Immerse the beaker in an oil bath preheated to 170°C. Stir vigorously by hand using a glass rod.

    • Causality: The absence of solvent and high heat melts the ZnCl₂, allowing it to coordinate the hydrazone nitrogen, driving the [3,3]-sigmatropic rearrangement.

  • Self-Validation Checkpoint: After 3–4 minutes, the solid mass will liquefy, accompanied by the vigorous evolution of white fumes. This gas is ammonia (NH₃), providing macroscopic validation that the aminal cyclization and rearomatization steps have successfully occurred.

  • Workup: Remove from heat and stir for 5 minutes. Carefully add 50 mL of glacial acetic acid and 5 mL of concentrated HCl.

    • Causality: The highly acidic aqueous mixture dissolves the zinc salts. Because the organic 2-phenylindole is insoluble in this medium, it precipitates out cleanly.

  • Isolation: Filter the crude solid, wash with 200 mL of water, and recrystallize from hot 95% ethanol. (Typical yield: 72–80%).

Protocol B: Palladium-Catalyzed Larock Annulation

This protocol is ideal for synthesizing 2,3-disubstituted indoles with strict regiocontrol.

Reagents: o-Iodoaniline (1.0 eq), internal alkyne (1.2 eq), Pd(OAc)₂ (5 mol%), Na₂CO₃ (2.0 eq), anhydrous DMF (0.2 M).

  • Setup: Charge an oven-dried Schlenk flask with o-iodoaniline, the alkyne, Pd(OAc)₂, and Na₂CO₃. Evacuate and backfill with Argon three times.

  • Reaction: Add anhydrous DMF. Heat the reaction mixture in an oil bath at 100°C for 12–24 hours under vigorous stirring.

    • Causality: Pd(OAc)₂ is reduced in situ to the active Pd(0) species. Na₂CO₃ is critical as it neutralizes the hydroiodic acid (HI) byproduct generated during reductive elimination, preventing catalyst poisoning.

  • Self-Validation Checkpoint: Monitor the color of the solution. It will progressively shift from yellow to orange, and finally to black. The appearance of a black precipitate ("Palladium black") indicates the aggregation of inactive Pd(0), serving as a visual cue that the catalytic cycle has terminated and starting materials are likely consumed. Confirm via TLC (Hexane/EtOAc).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF.

  • Purification: Dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography. (Typical yield: 65–85%).

References

  • Ma, J.; Feng, R.; Dong, Z.-B. "Recent Advances in Indole Synthesis and the Related Alkylation." Asian Journal of Organic Chemistry, 2023.[Link]

  • Zeni, G.; Larock, R. C. "Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition." Chemical Reviews, 2006.[Link]

  • Bartoli, G.; Dalpozzo, R.; Nardi, M. "Applications of Bartoli indole synthesis." Chemical Society Reviews, 2014.[Link]

A Senior Application Scientist's Guide to Kinase Selectivity Profiling: A Comparative Assessment Framework for Novel Indole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The human kinome comprises over 500 members, many of which share significant structural similarity within their ATP-binding pockets.[3] This homology presents a formidable challenge: achieving inhibitor selectivity.[1] A selective inhibitor potently modulates its intended target while sparing other kinases, thereby minimizing off-target effects and potential toxicity.[4][5]

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Sunitinib and Nintedanib.[6][7][8] Its versatile structure can be modified to form key interactions within the kinase active site.[9][10] This guide focuses on a novel, putative inhibitor, 6-bromo-4-methoxy-7-methyl-1H-indole (hereafter referred to as Compound X ). As there is no publicly available selectivity data for Compound X, we will establish a comprehensive framework for its assessment. This guide will provide researchers with the necessary experimental protocols and data interpretation strategies to rigorously characterize its kinase selectivity profile, using the well-documented multi-kinase inhibitor Sunitinib as a benchmark for comparison.

Part 1: Biochemical Selectivity Profiling - The In Vitro Gold Standard

The foundational step in characterizing a new inhibitor is to measure its activity against a panel of purified kinases in a controlled, cell-free environment.[3][11] This approach provides a direct measure of the compound's biochemical potency (typically as an IC₅₀ value) against each kinase. Numerous assay formats exist, including radiometric assays, fluorescence-based methods, and luminescence-based assays that quantify ATP consumption.[12][13]

For this guide, we will detail the widely adopted ADP-Glo™ Luminescence-Based Kinase Assay, which measures the amount of ADP produced in a kinase reaction, providing a sensitive and robust readout of enzyme activity.[12][13]

Experimental Workflow: ADP-Glo™ Kinase Assay

The workflow involves two main stages: the kinase reaction, where the inhibitor's effect is tested, followed by ADP detection. The goal is to generate a dose-response curve to determine the IC₅₀ value for each kinase of interest.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep1 1. Prepare Reagents: - Kinase & Substrate - Compound X & Sunitinib (10-point serial dilution) - ATP, Assay Buffer prep2 2. Plate Layout: - Design 384-well plate map - Include No-Inhibitor (DMSO) and No-Kinase controls reaction1 3. Add Kinase, Substrate, and Inhibitor/DMSO to wells prep2->reaction1 reaction2 4. Pre-incubate at RT (e.g., 15 minutes) reaction1->reaction2 reaction3 5. Initiate Reaction: Add ATP solution to all wells reaction2->reaction3 reaction4 6. Incubate at RT (e.g., 60 minutes) reaction3->reaction4 detect1 7. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent reaction4->detect1 detect2 8. Incubate at RT (40 minutes) detect1->detect2 detect3 9. Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent detect2->detect3 detect4 10. Incubate at RT (30 minutes) detect3->detect4 detect5 11. Read Luminescence on a plate reader detect4->detect5 analysis1 12. Normalize Data: (Signal - No-Kinase Control) / (DMSO Control - No-Kinase Control) detect5->analysis1 analysis2 13. Plot Dose-Response Curve: % Inhibition vs. [Compound] analysis1->analysis2 analysis3 14. Calculate IC₅₀ Value using non-linear regression analysis2->analysis3

Figure 1: Experimental workflow for IC₅₀ determination using the ADP-Glo™ kinase assay.
Detailed Protocol: IC₅₀ Determination for Compound X vs. a Target Kinase (e.g., VEGFR2)

Causality Behind Experimental Choices: This protocol is designed as a self-validating system. The choice of ATP concentration is critical; using a concentration near the Michaelis constant (Kₘ) for ATP ensures the assay is sensitive to ATP-competitive inhibitors.[1][2] Controls are essential for data normalization: the "No-Inhibitor" (DMSO vehicle) control represents 0% inhibition, while the "No-Kinase" control defines the background signal.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X and Sunitinib in DMSO, starting from a 100µM stock. This creates a concentration range suitable for capturing the full inhibitory curve.

  • Reaction Setup (in a 384-well plate):

    • To appropriate wells, add 2.5 µL of the kinase/substrate mixture in assay buffer.

    • Add 0.5 µL of the serially diluted compound or DMSO vehicle control.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of ATP solution (prepared at a concentration approximating the Kₘ for the specific kinase, e.g., 10 µM).

    • Incubate for 60 minutes at room temperature. The reaction time is optimized to ensure linear product formation without significant substrate depletion.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated by the kinase into a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a microplate reader.

    • Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter dose-response curve in a suitable analysis software (e.g., GraphPad Prism).

Comparative Data Analysis: Interpreting the Selectivity Profile

To assess selectivity, this protocol should be repeated across a panel of kinases. A representative panel might include kinases from different families to provide a broad view of off-target activities.[1][4]

Below is a hypothetical data set comparing our novel Compound X with the known multi-kinase inhibitor, Sunitinib.

Kinase TargetFamilyCompound X IC₅₀ (nM)Sunitinib IC₅₀ (nM)
VEGFR2 (KDR) RTK 15 9
PDGFRβ RTK 25 8
KITRTK15012
FLT3RTK35020
SRCNon-RTK>10,00085
ABL1Non-RTK>10,000250
CDK2CMGC>10,000>10,000
BRAFTKL8,5005,200

This data is for illustrative purposes only.

  • Potency: Compound X shows potent activity against VEGFR2 and PDGFRβ, comparable to Sunitinib.

  • Selectivity: Unlike Sunitinib, which potently inhibits a broader range of receptor tyrosine kinases (RTKs) like KIT and FLT3, Compound X appears significantly more selective. It shows over 10-fold selectivity for VEGFR2/PDGFRβ over KIT and FLT3.

  • Kinome-wide Specificity: Both compounds show high selectivity against kinases from other families like the non-receptor tyrosine kinases (SRC, ABL1) and CDKs.

A common metric to quantify selectivity is the Selectivity Score , which can be calculated in various ways. A simple method is to divide the number of kinases inhibited below a certain threshold (e.g., 1 µM) by the total number of kinases tested.[5][14] In our small panel, at a 1 µM threshold, Compound X would hit 4 kinases, while Sunitinib would hit 6, suggesting better selectivity for Compound X.

Part 2: Cellular Target Engagement - Validating Activity in a Physiological Context

Biochemical assays are essential but occur in an artificial environment.[15] Cellular assays are a critical next step to confirm that a compound can enter a cell, engage its target in the presence of high physiological ATP concentrations (2-8 mM), and elicit a functional response.[11][16]

A standard method to validate the inhibition of a specific signaling pathway is to measure the phosphorylation of a downstream substrate via Western Blot. If Compound X truly inhibits VEGFR2, it should block the VEGF-stimulated phosphorylation of downstream effectors like ERK (MAPK).

Signaling Pathway Context: VEGFR2-Mediated Activation of the RAS/RAF/MEK/ERK Pathway

Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes VEGFR2->VEGFR2 Autophosphorylation (pY) PLCg PLCγ VEGFR2->PLCg GRB2 GRB2/SOS VEGFR2->GRB2 Activates CompoundX Compound X (Inhibitor) CompoundX->VEGFR2 Blocks ATP Binding RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Transcriptional Regulation

Figure 2: Simplified VEGFR2 signaling pathway leading to ERK activation, showing the point of inhibition by Compound X.
Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition
  • Cell Culture and Serum Starvation: Culture endothelial cells (e.g., HUVECs) to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

  • Compound Treatment: Pre-treat cells with varying concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Stimulation: Stimulate the cells with vascular endothelial growth factor (VEGF) for 10-15 minutes to activate the VEGFR2 pathway. A non-stimulated control should be included.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading across lanes.

Expected Outcome: A dose-dependent decrease in the p-ERK signal in Compound X-treated cells, relative to the VEGF-stimulated control, would confirm that the compound is cell-permeable and effectively inhibits the VEGFR2 signaling pathway. Comparing this cellular potency to the biochemical IC₅₀ is crucial, as discrepancies can highlight factors like cell permeability or competition with intracellular ATP.[15]

Conclusion and Future Directions

This guide provides a robust, two-tiered framework for assessing the selectivity of a novel kinase inhibitor, 6-bromo-4-methoxy-7-methyl-1H-indole (Compound X) . The initial biochemical screen against a broad kinase panel provides a clear, quantitative measure of potency and selectivity, which is then validated in a more physiologically relevant cellular context.

Based on our hypothetical data, Compound X presents as a promising lead with a more selective profile than the multi-kinase inhibitor Sunitinib. The next steps in its development would involve expanding the kinase panel to cover a larger fraction of the human kinome (>300 kinases) and employing advanced cell-based target engagement assays, such as the NanoBRET™ system, to directly measure compound binding to the kinase in live cells.[18][19][20] This comprehensive approach ensures that only the most potent and selective compounds advance in the drug discovery pipeline, maximizing the potential for therapeutic success while minimizing the risk of off-target liabilities.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Celtarys (2025). Biochemical assays for kinase activity detection. Available at: [Link]

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Tejedor, R. et al. (2015). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Journal of Medicinal Chemistry (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Available at: [Link]

  • Uitdehaag, J.C.M. & Zaman, G.J.R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2023). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Scientific Reports. Available at: [Link]

  • ResearchGate. Figure 4. Examples of Intracellular Target Engagement Analysis for Type.... Available at: [Link]

  • Growing Science (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • Fabian, M.A. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. Available at: [Link]

  • ResearchGate (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]

  • Chemsrc. 4-Bromo-7-methoxy-1H-indole | CAS#:436091-59-7. Available at: [Link]

  • Klink, T.A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Royal Society of Chemistry (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]

  • Bio-protocol (2014). IP-Kinase Assay. Available at: [Link]

  • Chapman University Digital Commons (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Available at: [Link]

Sources

Safety Operating Guide

6-bromo-4-methoxy-7-methyl-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. When working with 6-bromo-4-methoxy-7-methyl-1H-indole (CAS No. 1167055-78-8)[1], you are handling a halogenated, biologically active building block. The presence of the bromine substituent fundamentally alters the compound's environmental persistence and thermal degradation profile, dictating strict lifecycle management.

Improper disposal of halogenated organics can lead to severe environmental contamination and the release of toxic hydrogen bromide (HBr) gas during standard incineration[2]. To ensure laboratory safety and compliance with EPA guidelines (specifically 40 CFR 261)[3], all protocols must be treated as self-validating systems where every action is verified by a physical or chemical check.

Below is the comprehensive, step-by-step guide to the proper handling, segregation, and disposal of 6-bromo-4-methoxy-7-methyl-1H-indole.

Hazard Profiling & Quantitative Waste Specifications

Understanding the causality behind disposal rules ensures higher compliance and safety. Because this compound is halogenated, it cannot be processed through standard non-halogenated waste streams. Mixing halogenated waste with non-halogenated waste triggers the EPA's "Mixture Rule," which legally renders the entire combined volume as hazardous, drastically increasing institutional disposal costs and logistical burdens[4].

Table 1: Waste Segregation Limits & Logistical Specifications

ParameterSpecificationCausality / Rationale
Primary Classification Halogenated Solid/Liquid WasteContains covalently bound bromine; thermal decomposition releases toxic HBr and carbon oxides[2].
EPA Regulatory Framework 40 CFR 261 Subpart C/DGoverns characteristic/listed hazardous waste identification and mixture rules[3].
Spill Deactivation Bentonite clay / Inert absorbentsPrevents environmental dispersal; water flushing is prohibited to avoid aquatic toxicity[2].
Container Headspace Max 80-90% fill capacityAllows for thermal expansion of solvents and prevents dangerous pressure buildup[5].
Empty Container Rinsing Triple-rinse protocolEnsures active residues are removed; the first rinse must be collected as hazardous waste[5].

Disposal & Segregation Workflow

The following diagram illustrates the logical decision tree for isolating halogenated indole waste from general laboratory streams.

G Start Waste Generation: 6-bromo-4-methoxy-7-methyl-1H-indole Decision Mixed with non-halogenated solvents? Start->Decision Halogenated Segregate as: Halogenated Organic Waste Decision->Halogenated  No   Mixed Treat entire mixture as Halogenated Waste (EPA Mixture Rule) Decision->Mixed  Yes   Accumulation Secondary Containment & Satellite Accumulation Area Halogenated->Accumulation Mixed->Accumulation EHSPickup EHS / Licensed Contractor Pickup Accumulation->EHSPickup Incineration High-Temp Incineration with Flue Gas Scrubbing EHSPickup->Incineration

Workflow for the safe accumulation and disposal of halogenated indole waste.

Step-by-Step Execution Protocols

Phase 1: Routine Operational Disposal (Liquid & Solid Waste)

Do not rely on memory when segregating waste; establish a self-validating physical barrier (e.g., color-coded bins) to prevent cross-contamination.

  • Container Selection: Select a chemically resistant, sealable container identical in material to the original reagent bottle (typically high-density polyethylene or amber glass).

  • Labeling (Pre-generation): Before adding any waste, affix an EHS Hazardous Waste Label. Write the full chemical name ("6-bromo-4-methoxy-7-methyl-1H-indole") and the exact solvent composition[5]. Never use abbreviations or structural formulas on waste labels.

  • Transfer: Transfer the reaction mixture, contaminated filter paper, or solid residues into the designated "Halogenated Waste" container.

  • Headspace Validation: Visually confirm the container is filled to no more than 80% capacity. This prevents over-pressurization from volatile solvent expansion[5].

  • Storage: Store the container in a designated Satellite Accumulation Area utilizing secondary containment (e.g., a spill tray) away from heat, direct light, and incompatible materials (strong oxidizing agents)[5][6].

Phase 2: Empty Container Management

A reagent bottle that held 6-bromo-4-methoxy-7-methyl-1H-indole is not considered "empty" until it has been chemically decontaminated.

  • Initial Emptying: Ensure all visual trivial amounts of the solid or sludge are scraped or poured into the primary hazardous waste bin[5].

  • The First Rinse (Critical Step): Add a compatible solvent (e.g., dichloromethane or methanol) to the empty container. Swirl to dissolve residual compound. You must collect this first rinse and dispose of it in the Halogenated Waste container [5].

  • Subsequent Rinses: Perform a second and third rinse. For highly active or toxic compounds, all three rinses should ideally be directed to the hazardous waste stream[5].

  • Defacing & Disposal: Allow the thoroughly rinsed container to air-dry in a fume hood. Once dry, completely deface the original manufacturer label with a thick marker and dispose of the glass/plastic according to your institution's clean glass disposal policy.

Phase 3: Emergency Spill Response Protocol

Because this compound can decompose into toxic nitrogen oxides and halogenated compounds when exposed to moisture or heat, immediate and dry containment is required[2][6].

  • Isolate the Area: Evacuate personnel from the immediate vicinity and remove all sources of ignition[2]. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Absorbent Application: Do not use water or wet mops. Apply a non-combustible, inert absorbent material such as bentonite clay, vermiculite, or dry sand directly over the spill[2]. Bentonite is highly effective for deactivation (recommended at a minimum ratio of 5 ppm clay to 1 ppm product)[2].

  • Collection: Using a non-sparking tool, carefully sweep up the absorbent material. Causality Check: Sweep slowly to avoid generating airborne dust, which poses an inhalation hazard[6].

  • Disposal: Place the contaminated absorbent into a heavy-duty, sealable hazardous waste bag or container. Label it immediately as "Spill Cleanup: Halogenated Indole Derivative" and contact your Environmental Health and Safety (EHS) department for immediate pickup[2][5].

References

  • Cole-Parmer. "Material Safety Data Sheet - Indole, 99+%".[Link]

  • Dartmouth College Policy Portal. "Hazardous Waste Disposal Guide - Research Areas".[Link]

  • Regulations.gov. "Safety Data Sheet". [Link]

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste".[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.